Product packaging for 4-Acetoxycinnamic acid(Cat. No.:CAS No. 15486-19-8)

4-Acetoxycinnamic acid

Cat. No.: B105294
CAS No.: 15486-19-8
M. Wt: 206.19 g/mol
InChI Key: BYHBHNKBISXCEP-QPJJXVBHSA-N
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Description

4-acetoxycinnamic acid is an acetate ester obtained by the formal condensation of the hydroxy group of trans-4-coumaric acid with acetic acid. It is a member of cinnamic acids and a member of phenyl acetates. It is functionally related to a trans-4-coumaric acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O4 B105294 4-Acetoxycinnamic acid CAS No. 15486-19-8

Properties

IUPAC Name

(E)-3-(4-acetyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHBHNKBISXCEP-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15486-19-8
Record name p-Acetoxycinnamic acid
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Record name 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]-
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Record name 4-acetoxycinnamic acid
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Foundational & Exploratory

4-Acetoxycinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 4-Acetoxycinnamic acid, a derivative of the naturally occurring phenolic compound, p-coumaric acid. This document consolidates essential physicochemical data, outlines experimental protocols for its synthesis and purification, and explores its biological activities and potential mechanisms of action, making it a valuable resource for professionals in research and drug development.

Core Physicochemical Properties

This compound, also known as p-acetoxycinnamic acid, is an acetate ester formed by the condensation of the hydroxyl group of trans-4-coumaric acid with acetic acid.[1] Its fundamental properties are summarized below.

PropertyValueReference(s)
IUPAC Name (2E)-3-[4-(acetyloxy)phenyl]prop-2-enoic acid[2]
Synonyms p-Acetoxycinnamic acid, 4-Acetylcoumaric acid, (E)-3-(4-acetoxyphenyl)prop-2-enoic acid[1][3][4]
CAS Number 15486-19-8[2]
Molecular Formula C₁₁H₁₀O₄[2]
Molecular Weight 206.19 g/mol [1]
Appearance White to cream crystalline powder[2]
Melting Point 198-210 °C[2][4]
Boiling Point 209-211 °C (Predicted)[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
pKa (Predicted) 4.39 ± 0.10[4]
SMILES CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O[1]
InChI Key BYHBHNKBISXCEP-QPJJXVBHSA-N[1]

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound is the acetylation of its precursor, p-coumaric acid. The following protocol is based on standard esterification procedures.

Reaction Scheme:

G pCoumaric p-Coumaric Acid Product This compound pCoumaric->Product Acetylation AceticAnhydride Acetic Anhydride (or Acetyl Chloride) AceticAnhydride->Product Pyridine Pyridine (base) Pyridine->Product NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α (Inflammatory Stimuli) TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκBα (Inactive) NFkB_p65 NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB_IkB->NFkB_active IκBα Degradation Nucleus Nucleus Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Gene Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibition AMPK_Pathway pCA p-Coumaric Acid AMPK Hypothalamic AMPK pCA->AMPK Inhibition Leptin Leptin Signaling AMPK->Leptin Modulation POMC ↑ POMC Expression (Anorexigenic) Leptin->POMC AgRP ↓ AgRP Expression (Orexigenic) Leptin->AgRP Food_Intake ↓ Food Intake POMC->Food_Intake AgRP->Food_Intake Glucose Improved Glucose Homeostasis Food_Intake->Glucose

References

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 4-Acetoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of 4-Acetoxycinnamic acid. By presenting a logical workflow, detailed experimental protocols, and a thorough analysis of spectroscopic data, this document serves as a valuable resource for professionals engaged in chemical research and drug development.

Compound Identification and Properties

This compound, a derivative of p-coumaric acid, is a small organic molecule with potential applications in various scientific fields. An initial characterization involves determining its fundamental chemical properties.

PropertyValueSource
IUPAC Name (2E)-3-[4-(acetyloxy)phenyl]prop-2-enoic acid--INVALID-LINK--
Molecular Formula C₁₁H₁₀O₄--INVALID-LINK--
Molecular Weight 206.19 g/mol --INVALID-LINK--
SMILES String CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O--INVALID-LINK--
CAS Number 15486-19-8--INVALID-LINK--

Spectroscopic Data for Structural Elucidation

The structural framework of this compound is pieced together by analyzing data from various spectroscopic techniques. Each method provides unique insights into the molecular connectivity and functional groups present.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.7d1HVinylic H (α to COOH)
~7.6d2HAromatic H (ortho to vinyl group)
~7.1d2HAromatic H (ortho to acetoxy group)
~6.4d1HVinylic H (β to COOH)
~2.3s3HAcetyl CH₃
~12.5br s1HCarboxylic acid OH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR spectroscopy identifies the different carbon environments within the molecule. As with ¹H NMR, predicted data is often used in the absence of a readily available experimental spectrum.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Carbon TypeAssignment
~169.0C=OAcetyl Carbonyl
~167.5C=OCarboxylic Acid Carbonyl
~151.0Aromatic CC-O (Acetoxy)
~144.0Vinylic CHC-Ar
~132.5Aromatic CC-C (Vinyl)
~129.5Aromatic CHCH (ortho to vinyl group)
~122.0Aromatic CHCH (ortho to acetoxy group)
~118.0Vinylic CHC-COOH
~21.0CH₃Acetyl Methyl
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
206Molecular Ion [M]⁺
164[M - CH₂CO]⁺
147[M - COOH - CH₃]⁺
119[M - CH₂CO - COOH]⁺

Data sourced from PubChem CID: 5373941.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 5: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
1750-1770C=O stretchEster (Acetoxy)
1680-1710C=O stretchCarboxylic Acid
1625-1640C=C stretchAlkene
1500-1600C=C stretchAromatic Ring
1150-1250C-O stretchEster

Data sourced from NIST Chemistry WebBook.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the determination of the carbon-hydrogen framework.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Sample Introduction: Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe. The gaseous molecules are then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the infrared spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow and Logic of Structure Elucidation

The process of elucidating the structure of an unknown compound follows a logical progression, integrating data from multiple analytical techniques.

Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis p_Coumaric_Acid p-Coumaric Acid Reaction Acetylation p_Coumaric_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Product This compound Reaction->Product MS Mass Spectrometry (EI-MS) Product->MS IR Infrared Spectroscopy (ATR-FTIR) Product->IR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Data_Integration Data Integration & Structure Proposal MS->Data_Integration IR->Data_Integration NMR->Data_Integration Final_Structure Final Structure Confirmation Data_Integration->Final_Structure

Caption: Synthesis and structural elucidation workflow for this compound.

This comprehensive guide outlines the essential steps and data required for the robust chemical structure elucidation of this compound. By following these detailed protocols and analytical workflows, researchers can confidently identify and characterize this and other similar small molecules.

References

4-Acetoxycinnamic Acid: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxycinnamic acid, a derivative of the naturally occurring phenolic compound p-coumaric acid, has a history rooted in the foundational period of synthetic organic chemistry. While its discovery was not a singular event, its synthesis is intrinsically linked to the pioneering work on coumarins and cinnamic acids in the late 19th century. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical context of this compound, alongside modern insights into its biological significance.

I. Discovery and Historical Synthesis

The synthesis of this compound is a direct extension of the acetylation of hydroxycinnamic acids, a reaction that gained prominence in the study of coumarins. While a definitive "discovery" paper for the para-isomer is not readily apparent, the groundwork was laid by the extensive investigations into cinnamic acid derivatives by chemists in the 19th century.

A key early report that details a clear and reproducible synthesis of what was then termed "acetyl coumaric acid" was published in 1939 by Rao, Sastri, and Seshadri. Their work focused on the behavior of acetylated coumaric acids. However, the acetylation of the related ortho-coumaric acid was described as early as 1877 by Tiemann and Herzfeld, indicating that the chemical transformation was known to chemists of that era. The Perkin reaction, developed by William Henry Perkin in 1868, which synthesizes cinnamic acids from aromatic aldehydes and acetic anhydride, provided the foundational chemistry for producing the precursor, p-coumaric acid.

Key Milestones in the Synthesis of this compound and its Precursors
YearMilestoneKey ResearchersSignificance
1868Development of the Perkin reaction for cinnamic acid synthesis.W. H. PerkinProvided a general method for synthesizing cinnamic acids, the backbone of this compound.
1877Acetylation of o-coumaric acid.F. Tiemann and W. HerzfeldDemonstrated the feasibility of acetylating hydroxycinnamic acids, the direct precursor to this compound.
1939Detailed synthesis of "acetyl coumaric acid" (p-acetoxycinnamic acid).P. S. Rao, V. D. N. Sastri, and T. R. SeshadriProvided a clear and well-documented experimental protocol for the synthesis of this compound.

II. Experimental Protocols

The synthesis of this compound is a straightforward esterification of p-coumaric acid. The historical methods and more contemporary adaptations utilize acetic anhydride as the acetylating agent.

Synthesis of this compound (Based on Rao et al., 1939)
  • Reactants:

    • p-Coumaric acid (2 g)

    • Anhydrous sodium acetate (5 g)

    • Acetic anhydride (20 c.c.)

  • Procedure:

    • The reactants are heated in a boiling water bath for six hours.

    • The reaction mixture is then cooled and poured into 100 c.c. of ice-cold water.

    • After standing overnight, the separated acetyl derivative is purified by dissolution in aqueous sodium bicarbonate, followed by reprecipitation with acid.

Quantitative Data from Historical and Modern Sources
PropertyValueSource
Molecular FormulaC₁₁H₁₀O₄PubChem
Molecular Weight206.19 g/mol PubChem
Melting Point205-208 °CChemicalBook[1]
AppearanceWhite to off-white powderChemicalBook[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook[1]

III. Chemical and Biological Significance

This compound is chemically defined as the acetate ester formed from the condensation of the hydroxyl group of trans-4-coumaric acid with acetic acid. Its core structure is that of a cinnamic acid, a class of compounds known for a wide range of biological activities.

While there is a lack of historical research into the specific biological effects of this compound, modern studies on its precursor, p-coumaric acid, and other cinnamic acid derivatives have revealed significant pharmacological potential. These compounds are known to possess antioxidant, anti-inflammatory, and antimicrobial properties. The biological activities are often attributed to the phenolic hydroxyl group and the unsaturated side chain. Acetylation, as in this compound, can modify the compound's polarity and bioavailability, potentially altering its biological effects.

Biosynthesis of p-Coumaric Acid (Precursor)

p-Coumaric acid is a central intermediate in the biosynthesis of a vast array of natural products in plants. Its formation is a key step in the phenylpropanoid pathway. The biosynthesis primarily involves the hydroxylation of cinnamic acid, which is derived from the amino acid phenylalanine.

Biosynthesis_of_p_Coumaric_Acid Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid Phenylalanine Ammonia-Lyase (PAL) pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid Cinnamate-4-Hydroxylase (C4H)

Caption: Biosynthesis of p-Coumaric Acid.

IV. Experimental and Synthetic Workflows

The laboratory synthesis of this compound is a well-established procedure. The general workflow involves the acetylation of the phenolic hydroxyl group of p-coumaric acid.

General Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants pCoumaricAcid p-Coumaric Acid Reaction Acetylation Reaction (Heating) pCoumaricAcid->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Base Base (e.g., Sodium Acetate) Base->Reaction Workup Aqueous Workup (Precipitation) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General Synthetic Workflow for this compound.

V. Conclusion

The history of this compound is interwoven with the development of organic synthesis and the study of natural products. From the early investigations of coumarins and the establishment of the Perkin reaction to the detailed synthetic procedures of the 20th century, the chemical identity and preparation of this compound have been well-established. While its own historical biological evaluation is not documented, its relationship to the biologically active cinnamic acids, particularly p-coumaric acid, places it in a class of compounds of significant interest to modern researchers in drug discovery and materials science. The straightforward synthesis and the potential for modified biological activity through its acetyl group continue to make this compound a relevant molecule for scientific investigation.

References

4-Acetoxycinnamic Acid (CAS 15486-19-8): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Acetoxycinnamic acid, also known as p-acetoxycinnamic acid, is a member of the cinnamic acids and phenyl acetates chemical classes.[1][2] It is an acetate ester derived from the formal condensation of the hydroxyl group of trans-4-coumaric acid with acetic acid.[1][2] This compound has garnered attention primarily for its significant antibacterial properties, demonstrating activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Its mechanism of action is reported to involve the disruption of bacterial membrane permeability and the inhibition of lipid synthesis.[3] As a derivative of cinnamic acid, it belongs to a family of compounds known for diverse biological activities, including anti-inflammatory and antioxidant effects.[4][5][6] This technical guide provides a comprehensive overview of this compound, summarizing its physicochemical properties, synthesis, biological activities, and potential applications in research and drug development.

Physicochemical and Identification Data

Quantitative data for this compound has been compiled from various chemical databases and suppliers to provide a detailed reference for researchers.

Table 1: Chemical Identifiers and Nomenclature

Identifier Value
CAS Number 15486-19-8[2][7]
IUPAC Name (E)-3-(4-acetyloxyphenyl)prop-2-enoic acid[2]
Synonyms p-Acetoxycinnamic acid, (2E)-3-[4-(acetyloxy)phenyl]prop-2-enoic acid, Acetylated coumaric acid[1][2][8]
Molecular Formula C₁₁H₁₀O₄[1][2][3]
InChI Key BYHBHNKBISXCEP-QPJJXVBHSA-N[2][3]

| SMILES | CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O[2][3] |

Table 2: Physicochemical Properties

Property Value
Molecular Weight 206.19 g/mol [2][3]
Physical Form White to off-white powder/solid[1][3][9]
Melting Point 205-208°C[1][9]
Boiling Point 209-211°C (Predicted)[1]
Density 1.267 ± 0.06 g/cm³ (Predicted)[1]
pKa 4.39 ± 0.10 (Predicted)[1]

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |

Synthesis and Manufacturing

This compound is synthesized from its precursor, trans-4-coumaric acid (4-hydroxycinnamic acid), through an esterification reaction. The general workflow involves the acetylation of the phenolic hydroxyl group.

G cluster_start Starting Materials cluster_process Reaction Step cluster_end Final Product pCoumaric p-Coumaric Acid (4-Hydroxycinnamic Acid) Esterification Acetylation / Esterification (with Base Catalyst, e.g., Pyridine) pCoumaric->Esterification Reagent Acetylation Reagent (e.g., Acetic Anhydride) Reagent->Esterification FinalProduct This compound Esterification->FinalProduct

Caption: General synthesis workflow for this compound.

Representative Experimental Protocol: Synthesis

The following protocol is a representative method based on standard acetylation procedures for phenolic compounds.

  • Dissolution: Dissolve trans-4-coumaric acid in a suitable solvent such as pyridine.

  • Reagent Addition: Slowly add an acetylation reagent, such as acetic anhydride, to the solution while stirring. The reaction is typically performed in an ice bath to control the exothermic reaction.

  • Reaction: Allow the mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into ice-cold water to precipitate the product and quench any unreacted acetic anhydride.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the crude product with cold water to remove impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Drying: Dry the purified product under a vacuum.

Biological Activity and Mechanism of Action

Antibacterial Activity

The most prominent biological activity of this compound is its function as a bactericide.[3] It demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] Noteworthy targets include:

  • Staphylococcus aureus (including MRSA)[3]

  • Escherichia coli [3]

  • Pseudomonas aeruginosa [3]

The proposed mechanism for its antibacterial action involves a two-pronged attack on critical bacterial structures and processes.

G cluster_bacterium Bacterial Cell Compound 4-Acetoxycinnamic Acid Membrane Disruption of Membrane Permeability Compound->Membrane Lipid Inhibition of Lipid Synthesis Compound->Lipid Death Bacterial Growth Inhibition & Cell Death Membrane->Death Lipid->Death

Caption: Proposed antibacterial mechanism of this compound.

Anti-inflammatory and Antioxidant Potential

While direct studies on this compound are limited, the broader class of cinnamic acid derivatives is well-documented for its anti-inflammatory and antioxidant properties.[4][5][6] These effects are often attributed to the modulation of key signaling pathways involved in the inflammatory response. Cinnamic acid derivatives have been shown to inhibit the activation of Toll-like receptor 4 (TLR4) and the nuclear factor kappa B (NF-κB) signaling pathway.[4] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]

G cluster_pathway NF-κB Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Cytokines Inflammation Inflammation Cytokines->Inflammation Compound Cinnamic Acid Derivatives Compound->Inhibition

Caption: Inhibition of the NF-κB pathway by cinnamic acid derivatives.

Experimental Protocols: Biological Assays

Representative Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the minimum concentration of this compound required to inhibit bacterial growth.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Bacterial Culture: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a standardized suspension of the test bacterium (e.g., S. aureus) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the inoculated broth to achieve a range of final concentrations.

  • Controls: Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density (OD) at 600 nm.

Applications in Research and Drug Development

This compound serves as a valuable compound for several research and development applications:

  • Lead Compound: Its demonstrated efficacy against resistant strains like MRSA makes it a promising lead compound for the development of new antibacterial agents.[3]

  • Chemical Probe: It can be used as a research tool to investigate bacterial lipid synthesis and membrane integrity.

  • Structure-Activity Relationship (SAR) Studies: As a derivative of the versatile cinnamic acid scaffold, it is a useful molecule for SAR studies aimed at optimizing antibacterial or anti-inflammatory activity.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.

Table 3: GHS Hazard Information

Hazard Code Description
H315 Causes skin irritation[1][2]
H319 Causes serious eye irritation[1][2]

| H335 | May cause respiratory irritation[1][2] |

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.[9] It should be stored in a cool, dry place.[9] Products are intended for research and development use only.[3][9]

References

Spectroscopic Profile of p-Acetoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Acetoxycinnamic acid, a derivative of the naturally occurring phenolic compound p-coumaric acid, is of significant interest to researchers in the fields of medicinal chemistry and materials science. Its structural characteristics, combining a cinnamic acid backbone with an acetoxy functional group, impart unique chemical and biological properties. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and quality control in various applications. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for p-acetoxycinnamic acid, complete with experimental protocols and data interpretation.

Spectroscopic Data

The following sections summarize the key spectroscopic data for p-acetoxycinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of p-acetoxycinnamic acid in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 1: ¹H NMR Spectroscopic Data for p-Acetoxycinnamic Acid

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~7.70Doublet~16.0H-7 (trans-alkene)
~7.65Doublet~8.5H-2, H-6
~7.15Doublet~8.5H-3, H-5
~6.45Doublet~16.0H-8 (trans-alkene)
~2.30Singlet-H-11 (Acetyl CH₃)
~12.5Broad Singlet-H-10 (Carboxylic Acid)

Note: Predicted values based on analogous compounds and spectroscopic principles. The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for p-Acetoxycinnamic Acid

Chemical Shift (δ) (ppm)Assignment
~169.0C-10 (Carbonyl, Acetoxy)
~167.5C-9 (Carbonyl, Carboxylic Acid)
~151.0C-4
~144.0C-7
~132.0C-1
~129.5C-2, C-6
~122.0C-3, C-5
~118.0C-8
~21.0C-11 (Acetyl CH₃)

Note: Predicted values based on analogous compounds and spectroscopic principles. The exact chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of p-acetoxycinnamic acid is characterized by the absorption bands corresponding to its carboxylic acid, ester, alkene, and aromatic moieties.

Table 3: IR Spectroscopic Data for p-Acetoxycinnamic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic Acid)
1760StrongC=O stretch (Ester)
1685StrongC=O stretch (Carboxylic Acid, conjugated)
1630MediumC=C stretch (Alkene)
1600, 1505MediumC=C stretch (Aromatic)
1200, 1165StrongC-O stretch (Ester)
980Strong=C-H bend (trans-Alkene)

Data obtained from the NIST WebBook for 4-acetoxycinnamic acid.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For p-acetoxycinnamic acid (C₁₁H₁₀O₄, Molecular Weight: 206.19 g/mol ), electron ionization (EI) would lead to a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for p-Acetoxycinnamic Acid

m/zPossible Fragment
206[M]⁺ (Molecular Ion)
164[M - C₂H₂O]⁺
147[M - COOH - CH₂]⁺
119[M - C₂H₂O - COOH]⁺

Key m/z values are reported from PubChem GC-MS data for this compound.[2] The molecular ion is expected but may be of low abundance in EI-MS.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of p-acetoxycinnamic acid and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals and determine the multiplicities and coupling constants.

¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer.

  • Procedure:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling.

    • A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy (Thin Solid Film Method)

Sample Preparation and Analysis:

  • Dissolve a small amount (a few milligrams) of p-acetoxycinnamic acid in a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

  • Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

  • Using a pipette, apply a drop of the solution to the center of the salt plate.

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the IR spectrum of the sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Analysis:

  • Introduce a small amount of the solid p-acetoxycinnamic acid sample into the mass spectrometer via a direct insertion probe.

  • Gently heat the probe to volatilize the sample into the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • This causes ionization and fragmentation of the molecules.

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like p-acetoxycinnamic acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR Thin Film Prep Prepare Thin Film on Salt Plate Sample->Thin Film Prep for IR Direct Insertion Load on Probe Sample->Direct Insertion for MS NMR NMR Dissolution->NMR IR IR Thin Film Prep->IR MS MS Direct Insertion->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of trans-4-Acetoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-Acetoxycinnamic acid, also known as p-acetoxycinnamic acid, is a derivative of the naturally occurring phenolic compound, p-coumaric acid. As a member of the cinnamic acid family, it holds significant interest for researchers in drug discovery and materials science due to the diverse biological activities exhibited by its parent compounds and analogues.[1] Cinnamic acid derivatives are known for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2] The addition of an acetoxy group to the 4-position of the phenyl ring modifies the molecule's polarity and may influence its bioavailability and pharmacological activity, making it a prime candidate for further investigation. This document provides a comprehensive overview of the theoretical and experimental properties of trans-4-acetoxycinnamic acid, offering key data and protocols to support ongoing research and development.

Physicochemical and Computed Properties

A summary of the key physicochemical and computationally derived properties of trans-4-acetoxycinnamic acid is presented below. These values are essential for understanding the molecule's behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of trans-4-Acetoxycinnamic Acid
PropertyValueSource(s)
IUPAC Name (2E)-3-[4-(acetyloxy)phenyl]prop-2-enoic acid[3]
Synonyms p-Acetoxycinnamic acid, trans-3-(4-Acetoxyphenyl)-2-propenoic Acid[1][4]
CAS Number 15486-19-8, 27542-85-4[1]
Molecular Formula C₁₁H₁₀O₄[3]
Molecular Weight 206.19 g/mol [1]
Appearance White to cream crystalline powder[3]
Melting Point 198-210 °C[3]
InChI Key BYHBHNKBISXCEP-QPJJXVBHSA-N[3]
SMILES CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O[3]
Table 2: Theoretical and Computed Properties of trans-4-Acetoxycinnamic Acid
PropertyDescriptionRepresentative Methodology
Optimized Geometry Calculation of bond lengths, bond angles, and dihedral angles for the lowest energy conformation.Density Functional Theory (DFT) with B3LYP functional and 6-311++G(d,p) basis set.[5][6]
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), indicating chemical reactivity and stability.DFT/B3LYP/6-311G(d,p).[7][8]
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the electron density surface, identifying sites for electrophilic and nucleophilic attack.DFT calculations.[8]
Vibrational Frequencies Theoretical calculation of Infrared (IR) and Raman spectra to aid in the interpretation of experimental spectra.DFT/B3LYP/6-311++G(d,p).[5]
Natural Bond Orbital (NBO) Analysis Study of hyper-conjugative interactions, charge delocalization, and intramolecular charge transfer.NBO analysis performed on the optimized DFT geometry.[5]
Thermodynamic Parameters Calculation of properties such as total energy, zero-point vibrational energy, and heat capacity.DFT frequency calculations.[5]
ADMET Properties In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.QSAR models and computational tools.[5]

Note: While specific DFT studies for trans-4-acetoxycinnamic acid are not widely published, the methodologies listed are standard for this class of molecules and are based on published studies of structurally similar compounds like trans-4-(trifluoromethyl)cinnamic acid and trans-4-methoxycinnamic acid.[5][7]

Experimental Protocols

Synthesis of trans-4-Acetoxycinnamic Acid via Acetylation

Trans-4-acetoxycinnamic acid is readily synthesized from its precursor, p-coumaric acid, through a straightforward acetylation reaction. This method protects the phenolic hydroxyl group.

Materials:

  • p-Coumaric acid

  • Pyridine

  • Acetic anhydride

  • Methanol (for recrystallization)

  • Cold water

  • Round bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Protocol:

  • In a round bottom flask, dissolve p-coumaric acid (1 equivalent) in pyridine (approx. 10 mL per gram of p-coumaric acid).

  • Stir the mixture at room temperature.

  • Slowly add acetic anhydride (approx. 2.5-3 equivalents) to the solution.

  • Continue stirring the reaction mixture at room temperature for 5 hours.[9]

  • After 5 hours, pour the reaction mixture into cold water while stirring. A precipitate will form.[9]

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product thoroughly with water to remove any remaining pyridine and acetic acid.

  • Dry the crude product.

  • Purify the solid by recrystallization from hot methanol to obtain pure trans-4-acetoxycinnamic acid as a yellowish or white crystal.[9]

  • Confirm the structure and purity using techniques such as NMR, IR spectroscopy, and melting point analysis.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of trans-4-acetoxycinnamic acid are limited, extensive research on its parent compound, p-coumaric acid, provides a strong basis for predicting its potential therapeutic applications. The acetylation may serve as a pro-drug strategy, potentially improving absorption and cellular uptake, with subsequent hydrolysis in vivo to release the active p-coumaric acid.

Key Potential Activities (based on p-Coumaric Acid):

  • Anti-inflammatory Activity: p-Coumaric acid has been shown to exert significant anti-inflammatory effects by inhibiting key signaling pathways. It can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2.[10][11] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][11]

  • Antioxidant Activity: The phenolic hydroxyl group of p-coumaric acid allows it to act as a potent scavenger of reactive oxygen species (ROS). It can also upregulate the cellular antioxidant defense system by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, leading to the expression of protective enzymes.

  • Neuroprotective Effects: Studies suggest p-coumaric acid can offer protection against neuroinflammation, potentially by inhibiting the AGE-RAGE (Advanced Glycation End Product - Receptor for AGE) signaling pathway, which is implicated in neurodegenerative processes.

  • Metabolic Regulation: p-Coumaric acid has demonstrated the ability to modulate energy homeostasis. It can activate AMP-activated protein kinase (AMPK) in peripheral tissues while inhibiting it in the hypothalamus, a differential effect that contributes to improved glucose tolerance and insulin sensitivity.[1][5]

Visualizations

Diagrams

G cluster_0 Computational Analysis Workflow cluster_1 Calculated Properties node_A Input Structure (trans-4-Acetoxycinnamic acid) node_B Geometry Optimization (e.g., DFT/B3LYP) node_A->node_B node_C Frequency Calculation node_B->node_C node_D Property Calculation node_B->node_D prop1 Thermodynamic Parameters node_C->prop1 prop2 Vibrational Spectra (IR, Raman) node_C->prop2 prop3 Electronic Properties (HOMO, LUMO, MEP) node_D->prop3 prop4 NBO Analysis node_D->prop4

Caption: Workflow for theoretical property calculation of trans-4-acetoxycinnamic acid.

G cluster_0 Synthesis of trans-4-Acetoxycinnamic Acid reagent1 p-Coumaric Acid step1 1. Dissolve & Mix Reagents reagent1->step1 reagent2 Acetic Anhydride reagent2->step1 reagent3 Pyridine (Base) reagent3->step1 step2 2. Stir at Room Temp (5 hours) step1->step2 step3 3. Quench in Cold Water (Precipitation) step2->step3 step4 4. Filter & Wash step3->step4 step5 5. Recrystallize (Hot Methanol) step4->step5 product Pure trans-4-Acetoxycinnamic Acid step5->product

Caption: Experimental workflow for the synthesis of trans-4-acetoxycinnamic acid.

G cluster_0 Anti-Inflammatory Signaling Pathway of p-Coumaric Acid LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (ERK, JNK) LPS->MAPK Activates NFkB NF-κB Pathway (IκB Phosphorylation) LPS->NFkB Activates pCA p-Coumaric Acid (Active Metabolite) pCA->MAPK Inhibits pCA->NFkB Inhibits Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) MAPK->Cytokines Leads to NFkB->Cytokines Leads to Inflammation Inflammatory Response Cytokines->Inflammation

References

Initial Investigation of 4-Acetoxycinnamic Acid: A Technical Guide to Its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxycinnamic acid, an acetylated derivative of the naturally occurring phenolic compound p-coumaric acid, presents a compelling subject for investigation in drug discovery and development. While direct research on this specific compound is nascent, the extensive biological activities of its parent compound and other cinnamic acid derivatives provide a strong rationale for its exploration. This technical guide synthesizes the current understanding of closely related compounds to hypothesize the potential therapeutic activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and antibacterial properties. Detailed experimental protocols are provided to facilitate the systematic investigation of these activities, and key signaling pathways likely to be modulated are visualized.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. This compound is the acetate ester of trans-4-coumaric acid (also known as p-coumaric acid or 4-hydroxycinnamic acid). The acetylation of the phenolic hydroxyl group can alter the compound's physicochemical properties, such as lipophilicity and stability, which may, in turn, influence its biological activity and bioavailability. Some studies suggest that acetylation can enhance or maintain the biological efficacy of phenolic compounds. This document serves as a foundational resource for researchers initiating studies into the biological landscape of this compound.

Potential Biological Activities and Supporting Data from Related Compounds

Due to the limited direct quantitative data on this compound, this section summarizes the activities of its parent compound, p-coumaric acid (4-hydroxycinnamic acid), to provide a basis for targeted investigation.

Anticancer Activity

Hydroxycinnamic acids have demonstrated anticancer properties by potentially modulating cellular processes like proliferation and apoptosis. The parent compound, p-coumaric acid, has been shown to inhibit the growth of various cancer cell lines. It is hypothesized that this compound may exhibit similar or enhanced cytotoxic effects.

Table 1: In Vitro Anticancer Activity of p-Coumaric Acid (4-Hydroxycinnamic Acid) and Related Cinnamic Acid Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
p-Coumaric AcidMultipleVarious-[1]
Caffeic Acid Phenethyl EsterAML and Lymphoid LeukemiaNot Specified-[1]
Methyl-4-hydroxycinnamateAcute Myeloid Leukemia (AML)Cytotoxicity-[1]
Amide-coupled Caffeic Acid-Cu(II) Complex4T1 (TNBC)Cytotoxicity~3.5 ± 2.5[2]
Amide-coupled p-Coumaric Acid-Cu(II) Complex4T1 (TNBC)Cytotoxicity~3.5 ± 2.5[2]

Note: Specific IC50 values for p-coumaric acid are varied across literature and cell lines; therefore, a general reference is provided. The table includes data on other hydroxycinnamic acid derivatives to illustrate the potential for anticancer activity in this class of compounds.

Anti-inflammatory Activity

Inflammation is a key factor in numerous chronic diseases. Cinnamic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.

Table 2: Anti-inflammatory Activity of p-Coumaric Acid (4-Hydroxycinnamic Acid)

CompoundModel / AssayEffectReference
p-Coumaric AcidGeneralAnti-inflammatory properties noted[3]
Antioxidant Activity

The phenolic structure of hydroxycinnamic acids contributes to their antioxidant potential by enabling them to scavenge free radicals. This activity is a cornerstone of their protective effects against oxidative stress-related diseases.

Table 3: Antioxidant Activity of p-Coumaric Acid (4-Hydroxycinnamic Acid)

CompoundAssayActivity MetricResultReference
p-Coumaric AcidLDL PeroxidationInhibitionDecreases LDL peroxidation[4]
p-Coumaric AcidRadical ScavengingGeneralIn vitro radical scavenging capacity[4]
Hydroxycinnamic AcidsGeneralAntioxidantPotent antioxidants[5]
Antibacterial Activity

Preliminary information suggests that this compound has direct antibacterial effects. It is described as a staphylococcal bactericide that is active against both gram-positive and gram-negative bacteria. The proposed mechanism involves interference with membrane permeability and lipid synthesis.

Table 4: Antibacterial Activity of this compound and Related Compounds

CompoundTarget Organism(s)Activity NotedPutative MechanismReference
This compoundGram-positive & Gram-negative bacteriaBactericidalInterference with membrane permeability and lipid synthesis
p-Coumaric AcidGram-positive & some Gram-negative bacteriaIC50: 100-170 µg/mlNot specified[6]
2-Hydroxycinnamic AcidMethicillin-resistant S. aureus (MRSA)MIC: 1.6 mg/mLNot specified[5]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activities of this compound.

In Vitro Cytotoxicity: MTT Assay

This assay determines the effect of a compound on cell viability and proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[9]

  • Reaction Setup: In a 96-well plate, add various concentrations of this compound to the wells. Add the DPPH solution to each well. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value.[9]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[11]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[11]

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[11]

  • Incubation and Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[12]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Determine the inhibitory effect of the compound on NO production.

Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.[13]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).[13]

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[14]

Western Blot for Signaling Pathway Analysis (e.g., NF-κB)

This technique is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.

  • Protein Extraction: Treat cells with this compound and/or an activator (e.g., LPS for NF-κB). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running the samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65 for NF-κB activation).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression or phosphorylation.

Mandatory Visualizations: Signaling Pathways and Workflows

Hypothesized Signaling Pathway for Anti-inflammatory Action

Cinnamic acid derivatives often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism for this compound.

NFkB_Pathway cluster_complex Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene Induces Compound 4-Acetoxycinnamic Acid Compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Hypothesized Signaling Pathway for Anticancer Action

The MAPK (Mitogen-Activated Protein Kinase) pathway is crucial in regulating cell proliferation and survival, and its dysregulation is common in cancer. Cinnamic acid derivatives have been shown to modulate this pathway.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits Compound 4-Acetoxycinnamic Acid Compound->Raf Inhibits? Compound->MEK Inhibits?

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for In Vitro Biological Activity Screening

The logical flow for a comprehensive initial investigation of this compound is outlined below.

Experimental_Workflow start This compound (Test Compound) cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity antioxidant Antioxidant Assay (DPPH) start->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Production) start->anti_inflammatory antibacterial Antibacterial Assay (MIC) start->antibacterial pathway Mechanism of Action (Western Blot) cytotoxicity->pathway If active results Data Analysis & Conclusion antioxidant->results anti_inflammatory->pathway If active antibacterial->results pathway->results

Caption: A streamlined workflow for the initial biological screening of this compound.

Conclusion

This compound is a promising yet understudied derivative of p-coumaric acid. Based on the well-documented biological activities of its parent compound and other cinnamic acid derivatives, it is reasonable to hypothesize that this compound possesses anticancer, anti-inflammatory, antioxidant, and antibacterial properties. The acetylation of the phenolic hydroxyl group may favorably alter its pharmacokinetic profile, potentially leading to enhanced efficacy. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic investigation of these potential activities. Further research is warranted to elucidate the specific biological effects and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent.

References

Methodological & Application

Synthesis of 4-Acetoxycinnamic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 4-acetoxycinnamic acid, a valuable intermediate in the synthesis of various biologically active compounds. The primary route detailed herein is the acetylation of commercially available p-coumaric acid using acetic anhydride with pyridine as a catalyst. This application note includes a detailed experimental procedure, tables of physical and chemical properties, and spectral data for the characterization of the final product. A graphical representation of the experimental workflow is also provided to facilitate ease of understanding.

Introduction

This compound, also known as p-acetoxycinnamic acid, is an acetylated derivative of p-coumaric acid, a naturally occurring phenolic compound. The addition of the acetyl group can serve as a protective measure for the hydroxyl group in multi-step syntheses or to modify the pharmacological properties of the parent molecule. This protocol outlines a straightforward and efficient method for the laboratory-scale synthesis of this compound.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
Appearance White to off-white solid
Melting Point 188-191 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
CAS Number 15486-19-8[1]
Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (400 MHz, CDCl₃) Predicted chemical shifts and coupling constants.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.70d, J = 16.0 Hz1HH-7 (vinylic)
7.55d, J = 8.6 Hz2HH-2, H-6 (aromatic)
7.15d, J = 8.6 Hz2HH-3, H-5 (aromatic)
6.40d, J = 16.0 Hz1HH-8 (vinylic)
2.32s3HH-11 (acetyl)
11.5 (broad)s1HH-10 (carboxylic acid)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (100 MHz, DMSO-d₆) Reference data for similar cinnamic acid derivatives suggest the following approximate chemical shifts.[2]

Chemical Shift (δ) ppmAssignment
169.5C-10 (acetyl C=O)
167.8C-9 (carboxylic acid C=O)
151.0C-4 (aromatic C-O)
144.5C-7 (vinylic)
133.0C-1 (aromatic)
129.5C-2, C-6 (aromatic)
122.0C-3, C-5 (aromatic)
118.0C-8 (vinylic)
21.0C-11 (acetyl CH₃)

IR (Infrared) Spectral Data Key absorption peaks observed from the gas-phase IR spectrum.

Wavenumber (cm⁻¹)Functional Group
~3570O-H stretch (carboxylic acid dimer)
~1765C=O stretch (ester)
~1720C=O stretch (carboxylic acid)
~1635C=C stretch (alkene)
~1508C=C stretch (aromatic)
~1200C-O stretch (ester)

Experimental Protocol

Materials and Equipment
  • p-Coumaric acid (4-hydroxycinnamic acid)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • TLC plates (silica gel)

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve p-coumaric acid (1.0 equivalent) in pyridine (approximately 5-10 mL per gram of p-coumaric acid) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetic Anhydride: Cool the solution in an ice bath to 0 °C. To this stirring solution, add acetic anhydride (1.5-2.0 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate/hexanes).

  • Quenching: Once the reaction is complete, carefully add methanol to the reaction mixture to quench any excess acetic anhydride.

  • Workup:

    • Remove the pyridine and methanol under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the complete removal of pyridine.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude this compound from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a purified crystalline solid.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound Workflow start Start: p-Coumaric Acid dissolve Dissolve in Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Acetic Anhydride cool->add_reagent react React at Room Temperature (Monitor by TLC) add_reagent->react quench Quench with Methanol react->quench evaporate Evaporate Solvents quench->evaporate dissolve_extract Dissolve in DCM/EtOAc evaporate->dissolve_extract wash Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) dissolve_extract->wash dry Dry Organic Layer (Na₂SO₄/MgSO₄) wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate recrystallize Recrystallize filter_concentrate->recrystallize dry_product Dry Final Product recrystallize->dry_product end End: this compound dry_product->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from p-coumaric acid. The procedure is suitable for standard laboratory settings and yields a product of sufficient purity for subsequent use in research and development. The provided spectral data serves as a benchmark for the characterization of the synthesized compound.

References

Purification of 4-Acetoxycinnamic Acid by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Acetoxycinnamic acid is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its purity is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method with a focus on obtaining high-purity material suitable for research and drug development applications. The protocol includes solvent selection rationale, a step-by-step procedure, and methods for assessing the purity of the final product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₄[1][2]
Molecular Weight 206.19 g/mol [1]
Melting Point 205-208 °C
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol, acetone, ethyl acetate, chloroform, dichloromethane, and DMSO.
CAS Number 15486-19-8[1][2][3]

Experimental Protocol: Recrystallization of this compound

This protocol details the purification of this compound using a mixed ethanol/water solvent system. This system was selected because this compound exhibits good solubility in hot ethanol and poor solubility in cold water, a key requirement for efficient recrystallization.[4][5][6][7][8]

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (various sizes)

  • Graduated cylinders

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying A Place crude this compound in Erlenmeyer flask B Add minimum amount of hot ethanol to dissolve A->B C Add hot water dropwise until persistent cloudiness B->C D Add a few drops of hot ethanol to redissolve C->D E Allow to cool slowly to room temperature D->E F Cool in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with cold ethanol/water mixture G->H I Dry the purified crystals H->I

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate beaker, heat approximately 50 mL of 95% ethanol to boiling on a hot plate.

    • Add the hot ethanol to the Erlenmeyer flask containing the crude acid in small portions while stirring until the solid completely dissolves. Use the minimum amount of hot ethanol necessary to achieve complete dissolution.

  • Inducing Crystallization:

    • Heat deionized water to boiling.

    • Slowly add the hot water dropwise to the hot ethanolic solution of this compound with continuous stirring.

    • Continue adding hot water until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

    • To ensure maximum yield and purity, add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystal Formation and Growth:

    • Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, well-defined crystals and for minimizing the inclusion of impurities.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation and Drying:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of a cold 1:1 ethanol/water mixture.

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with two small portions (5-10 mL each) of an ice-cold 1:1 ethanol/water mixture to remove any residual soluble impurities.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass and dry them in a drying oven at 60-70 °C until a constant weight is achieved. Alternatively, dry the crystals under vacuum in a desiccator.

Purity Assessment

The purity of the recrystallized this compound should be assessed using the following analytical techniques.

Melting Point Determination

The melting point of the purified this compound should be sharp and within the literature range. A broad melting range or a melting point significantly lower than the literature value indicates the presence of impurities.

SampleMelting Point Range (°C)
Crude this compound(Record experimental value)
Recrystallized this compound(Record experimental value)
Literature Value 205-208 °C
Spectroscopic Analysis

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of the purified product should be compared to a reference spectrum of pure this compound. Key characteristic peaks should be present.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)~3000 (broad)
C=O (Carboxylic Acid)~1700
C=O (Ester)~1760
C=C (Alkene)~1640
C-O (Ester and Acid)~1200-1300

4.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the structure and assessing the purity of the recrystallized product. The spectrum should be clean, with all peaks correctly assigned and integrated. The absence of signals corresponding to impurities is indicative of high purity. The following is a representative ¹H NMR spectrum of 4-methoxycinnamic acid, a closely related compound, for illustrative purposes.

Illustrative ¹H NMR Data for a Cinnamic Acid Derivative (4-methoxycinnamic acid in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.3s1H-COOH
7.65d1HAr-CH=
7.58d2HAr-H
6.98d2HAr-H
6.41d1H=CH-COOH
3.81s3H-OCH₃

Note: The actual spectrum of this compound will show a singlet for the acetyl group protons around 2.3 ppm and will lack the methoxy signal.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used.Reheat the solution and evaporate some of the solvent to increase the concentration.
The solution cooled too quickly.Ensure slow cooling to room temperature before placing in an ice bath.
Oily precipitate forms instead of crystals The solution is supersaturated, or the compound is impure.Reheat the solution, add a small amount of the "good" solvent (ethanol), and allow to cool slowly. Seeding with a pure crystal can also help.
Low recovery of purified product Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
The crystals were washed with too much cold solvent.Use minimal amounts of ice-cold solvent for washing.
The compound is significantly soluble in the cold solvent mixture.Further cool the solution in the ice bath for a longer period.

Logical Relationships in Recrystallization

Recrystallization_Logic cluster_solubility Solubility Properties cluster_process Recrystallization Steps cluster_outcome Desired Outcome High_Hot High Solubility in Hot Solvent Dissolve Dissolve Impure Solid in Hot Solvent High_Hot->Dissolve enables Low_Cold Low Solubility in Cold Solvent Crystallize Pure Compound Crystallizes Low_Cold->Crystallize drives High_Yield High Recovery Yield Low_Cold->High_Yield maximizes Cool Cool Solution Slowly Dissolve->Cool Cool->Crystallize Filter Filter to Isolate Crystals Crystallize->Filter Pure_Solid High Purity Solid Filter->Pure_Solid

Caption: Key relationships in the recrystallization process.

Conclusion

The described mixed-solvent recrystallization protocol provides an effective method for the purification of this compound. By carefully controlling the dissolution, precipitation, and isolation steps, a high-purity product suitable for demanding applications in research and drug development can be obtained. The purity of the final product should always be verified by appropriate analytical techniques such as melting point determination and spectroscopic analysis.

References

HPLC method for 4-acetoxycinnamic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-acetoxycinnamic acid is presented. This method is crucial for researchers, scientists, and professionals in drug development who require accurate determination of this compound in various sample matrices. The protocol details the chromatographic conditions, sample preparation, and validation parameters, ensuring reliable and reproducible results.

Chromatographic Conditions

A reversed-phase HPLC method was developed to achieve efficient separation and quantification of this compound. A C18 stationary phase is employed, which is a common choice for separating moderately polar compounds like cinnamic acid derivatives.[1][2][3] The mobile phase consists of a gradient mixture of an acidic aqueous solution and an organic solvent to ensure sharp peak shapes and optimal retention.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax SB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 2% B; 2-25 min: 10% B; 25-40 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 280 nm

Reagents and Sample Preparation

Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Water (Milli-Q or equivalent)

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in acetonitrile. A series of calibration standards are then prepared by diluting the stock solution with the initial mobile phase composition (98% Mobile Phase A, 2% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. For drug formulation analysis, a representative amount of the sample should be accurately weighed and dissolved in acetonitrile to achieve a theoretical concentration within the calibration range. The solution should then be filtered through a 0.45 µm syringe filter prior to injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1][2][4][5] The validation parameters assessed were linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Retention Time Approximately 15.8 min

Experimental Protocols

System Suitability

Before initiating any analysis, the HPLC system's suitability must be confirmed. This is achieved by injecting the 50 µg/mL standard solution six times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is less than 2%.

Linearity Assessment

To establish linearity, the prepared calibration standards (1, 5, 10, 25, 50, and 100 µg/mL) are injected in triplicate. A calibration curve is constructed by plotting the mean peak area against the corresponding concentration. The coefficient of determination (R²) should be greater than 0.999.

Accuracy Determination

The accuracy of the method is evaluated by performing a recovery study. This involves spiking a placebo sample with known concentrations of this compound at three different levels (low, medium, and high). The percentage recovery is then calculated.

Precision Evaluation

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing six replicate injections of the 50 µg/mL standard on the same day. Intermediate precision is evaluated by repeating the analysis on three different days. The %RSD for both should be less than 2%.

LOD and LOQ Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the standard deviation of the response and the slope of the calibration curve. They are calculated using the following equations: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Data Processing & Validation reagents Reagents & Standards std_prep Standard Solution Preparation (1-100 µg/mL) reagents->std_prep sample_prep Sample Preparation (Dissolution & Filtration) reagents->sample_prep system_suitability System Suitability Check (%RSD < 2%) std_prep->system_suitability hplc_run HPLC Injection & Data Acquisition sample_prep->hplc_run system_suitability->hplc_run peak_integration Peak Integration & Area Calculation hplc_run->peak_integration calibration_curve Calibration Curve Generation (R² > 0.999) peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification validation_params Validation Assessment (Accuracy, Precision, LOD, LOQ) quantification->validation_params

Caption: Workflow for HPLC analysis of this compound.

logical_relationship cluster_components Method Components cluster_outcomes Analytical Outcomes compound This compound method Reversed-Phase HPLC Method compound->method stationary_phase Stationary Phase (C18 Column) method->stationary_phase mobile_phase Mobile Phase (Acidified Water/Acetonitrile Gradient) method->mobile_phase detection Detection (UV at 280 nm) method->detection separation Separation from Impurities method->separation quantification Accurate Quantification method->quantification validation Validated Performance (ICH Guidelines) method->validation

Caption: Key components and outcomes of the analytical method.

References

Application Notes and Protocols for 4-Acetoxycinnamic Acid in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 4-acetoxycinnamic acid, including its known spectrum of activity and proposed mechanisms of action. Detailed protocols for conducting antimicrobial susceptibility testing are provided to facilitate further research and development of this compound as a potential antimicrobial agent.

Introduction

This compound is a derivative of cinnamic acid, a naturally occurring compound found in various plants. Cinnamic acid and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, including antimicrobial properties. This compound has been identified as a bactericidal agent with activity against a range of both Gram-positive and Gram-negative bacteria.[1] This makes it a candidate for further investigation in the development of new antimicrobial therapies, particularly in an era of increasing antibiotic resistance.

Antimicrobial Spectrum and Mechanism of Action

This compound has demonstrated inhibitory effects against clinically relevant bacteria, including Staphylococcus aureus (a Gram-positive bacterium and a common cause of skin and soft tissue infections), and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, which are frequent culprits in a variety of infections.[1]

The antimicrobial action of this compound is believed to be multifaceted. The primary proposed mechanisms include:

  • Disruption of Bacterial Membrane Integrity: Like other cinnamic acid derivatives, it is thought to interfere with the permeability of the bacterial cell membrane. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death.

  • Inhibition of Lipid Synthesis: Evidence suggests that this compound can inhibit bacterial lipid synthesis, a crucial process for maintaining the structure and function of the cell membrane.[1] By targeting this pathway, the compound can effectively halt bacterial growth and proliferation.

Data Presentation: Antimicrobial Activity

CompoundMicroorganismMIC Range (mg/L)
4-acetoxy-3-methoxycinnamaldehydeStaphylococcus aureus10 - 200

Note: Data extracted from a study on various natural compounds and their analogues against clinical S. aureus isolates. The original study presented the data as a range of 1-20 mg/mL, which has been converted to mg/L for consistency.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These methods are based on established standards for antimicrobial testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Further dilutions should be made in MHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of this compound (at twice the desired highest final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Spreader or sterile loop

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a quadrant of an MHA plate. Be sure to label the quadrant corresponding to the concentration of the well from which the sample was taken.

    • Also, subculture from the growth control well (well 11 from the MIC plate) to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. In practice, this is often determined as the lowest concentration that shows no bacterial growth on the agar plate.

Visualizations

Experimental Workflow for MIC and MBC Determination

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare 4-acetoxycinnamic acid stock solution serial_dilution Perform serial dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare bacterial inoculum (0.5 McFarland) inoculate_plate Inoculate plate with bacterial suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate plate (16-20h at 35°C) inoculate_plate->incubate_mic read_mic Read MIC (lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate plates (18-24h at 35°C) subculture->incubate_mbc read_mbc Read MBC (lowest concentration with no bacterial growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Antimicrobial Action

mechanism_of_action cluster_bacterium Bacterial Cell compound This compound membrane Cell Membrane compound->membrane Disruption of membrane potential lipid_synthesis Lipid Synthesis Pathway compound->lipid_synthesis Inhibition cell_death Cell Death membrane->cell_death Increased Permeability & Leakage of Cytoplasmic Content lipid_synthesis->membrane Required for membrane integrity lipid_synthesis->cell_death Compromised Membrane Function

Caption: Proposed antimicrobial mechanism of this compound.

References

4-Acetoxycinnamic Acid: A Versatile Precursor in Organic Synthesis for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4-Acetoxycinnamic acid, an acetylated derivative of p-coumaric acid, serves as a valuable and versatile precursor in organic synthesis. Its chemical structure, featuring a carboxylic acid, an alkene, and a protected phenol, allows for a variety of chemical transformations, making it an important building block for the synthesis of numerous bioactive compounds, including the well-known stilbenoid, resveratrol. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their synthetic endeavors.

Application Notes

This compound is primarily employed in carbon-carbon bond-forming reactions, such as the Heck and Perkin reactions, and can also undergo decarboxylation to yield valuable phenolic precursors. The acetyl group serves as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions and allowing for selective transformations at other sites of the molecule. This protecting group can be readily removed under mild basic conditions to yield the free phenol.

Key Applications:
  • Synthesis of Stilbenoids: this compound is a key starting material for the synthesis of resveratrol and its analogs. These compounds are of significant interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The Heck reaction is a common method for coupling this compound derivatives with aryl halides to form the characteristic stilbene scaffold.

  • Preparation of Cinnamic Acid Derivatives: Through the Perkin reaction, this compound can be condensed with aromatic aldehydes to generate a diverse library of substituted cinnamic acids.[1] These derivatives are themselves precursors to various pharmaceuticals and fine chemicals.

  • Formation of 4-Vinylphenols: Decarboxylation of 4-hydroxycinnamic acids, which can be obtained from this compound via deacetylation, provides a direct route to 4-vinylphenols.[2][3] These vinylphenols are important monomers in the polymer industry and are also used in the synthesis of various specialty chemicals.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound.

Synthesis of Resveratrol via a Modified Heck Reaction

This protocol describes the synthesis of (E)-4-acetoxy-3',5'-dimethoxystilbene, a precursor to resveratrol, via a Heck reaction between 4-acetoxystyrene (derived from this compound) and 3,5-dimethoxybenzoyl chloride.[4] Subsequent deacetylation and demethylation would yield resveratrol.

Reaction Scheme:

Quantitative Data:

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
4-Acetoxystyrene162.19-1.0-
3,5-Dimethoxybenzoyl chloride200.62-1.0-
Palladium(II) Acetate224.50-0.01-0.05-
Triethylamine101.19-2.0-3.0-
Product (E)-4-Acetoxy-3',5'-dimethoxystilbene 298.33 - -

Experimental Procedure:

  • To a solution of 4-acetoxystyrene in a suitable solvent (e.g., anhydrous DMF or acetonitrile) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethoxybenzoyl chloride.

  • Add triethylamine as a base.

  • Add a catalytic amount of palladium(II) acetate.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (E)-4-acetoxy-3',5'-dimethoxystilbene.

  • The acetyl group can be removed by treatment with a base such as potassium carbonate in a mixture of THF, methanol, and water to yield (E)-3,5-dimethoxy-4'-hydroxystilbene.[4]

Synthesis of Cinnamic Acid Derivatives via Perkin Reaction

Reaction Scheme:

Quantitative Data (Example with Benzaldehyde):

Reactant/ReagentMolecular Weight ( g/mol )MolesAmount
Benzaldehyde106.120.055.3 g
Acetic Anhydride102.090.0737.5 g
Sodium Acetate (anhydrous)82.030.032.5 g
Product Cinnamic Acid 148.16 -

Experimental Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (e.g., benzaldehyde), acetic anhydride, and anhydrous sodium acetate.

  • Heat the mixture under reflux at 160-180 °C for 3-5 hours.[7]

  • After cooling, add water to the reaction mixture and remove any unreacted aldehyde by steam distillation.[7]

  • The aqueous solution is then treated with a saturated solution of sodium carbonate to dissolve the cinnamic acid as its sodium salt.

  • Filter the solution to remove any resinous byproducts.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the cinnamic acid derivative.

  • Collect the product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Synthesis of 4-Vinylphenol via Decarboxylation

This protocol describes a catalyst-free thermal decarboxylation of 4-hydroxycinnamic acid to produce 4-vinylphenol.[2][3] this compound can be readily deacetylated to 4-hydroxycinnamic acid prior to this step.

Reaction Scheme:

Quantitative Data:

ReactantMolecular Weight ( g/mol )Moles (Example)Amount (Example)Yield (%)
p-Coumaric acid164.160.2 mmol32.8 mg89
Caffeic acid180.160.2 mmol36.0 mg87
Ferulic acid194.180.2 mmol38.8 mg96
Sinapinic acid224.210.2 mmol44.8 mg94

Experimental Procedure:

  • Deacetylation of this compound: Treat this compound with a mild base (e.g., sodium hydroxide or potassium carbonate) in a solvent mixture like methanol/water to obtain 4-hydroxycinnamic acid.

  • Decarboxylation: In a pressure-resistant reaction vessel, dissolve 4-hydroxycinnamic acid (0.2 mmol) in DMF (1 ml).[2]

  • Heat the stirred reaction mixture to 200 °C for 30 minutes.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The crude 4-vinylphenol can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow for Resveratrol Synthesis

G cluster_start Starting Materials cluster_reaction Heck Reaction cluster_intermediate Intermediate Product cluster_final Final Steps A 4-Acetoxystyrene C Pd(OAc)2, Et3N DMF, 80-100 °C A->C B 3,5-Dimethoxybenzoyl chloride B->C D (E)-4-Acetoxy-3',5'- dimethoxystilbene C->D E Deacetylation (K2CO3) D->E F Resveratrol Precursor E->F

Caption: Workflow for the synthesis of a resveratrol precursor.

Signaling Pathways of Resveratrol

Resveratrol, a key product synthesized from this compound, is known to modulate several important signaling pathways in the cell, contributing to its anti-inflammatory and antioxidant effects.

Anti-inflammatory Signaling Pathway (NF-κB and JAK/STAT):

G cluster_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, IL-6) Nucleus->Genes Transcription Resveratrol Resveratrol Resveratrol->IKK Inhibits JAK JAK Resveratrol->JAK Inhibits STAT STAT JAK->STAT P STAT->Nucleus Translocation

Caption: Resveratrol's inhibition of inflammatory pathways.

Antioxidant Signaling Pathway (Nrf2):

G cluster_keap1_nrf2 cluster_nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription Resveratrol Resveratrol Resveratrol->Keap1 Inhibits

Caption: Resveratrol's activation of the Nrf2 antioxidant pathway.

References

Application of 4-Acetoxycinnamic Acid in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxycinnamic acid, a derivative of the naturally occurring p-coumaric acid, is a versatile monomer in polymer chemistry. Its unique structure, featuring a vinyl group, a carboxylic acid, and a protected phenol, allows for its participation in a variety of polymerization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of poly(p-oxycinnamoyl) microspheres, the preparation of photo-crosslinkable polymers, its emerging role in drug delivery systems, and its utility as a polymer stabilizer.

Synthesis of Poly(p-oxycinnamoyl) Microspheres via Polycondensation

Poly(p-oxycinnamoyl) (POC) is a polyester that can be synthesized from this compound through a self-organizing polycondensation reaction. The morphology of the resulting polymer can be controlled by the choice of solvent and polymerization temperature, yielding either microspheres or platelike crystals.

Experimental Protocol: Polycondensation of this compound

This protocol describes the synthesis of POC microspheres in a high-boiling point solvent.

Materials:

  • (E)-4-Acetoxycinnamic acid

  • Liquid paraffin (or other high-boiling point aromatic solvent like Therm S 800 or Therm S 900)

  • Nitrogen gas supply

  • High-temperature reaction vessel with mechanical stirrer and condenser

  • Methanol

  • Acetone

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a high-temperature reaction vessel, add (E)-4-acetoxycinnamic acid to the chosen solvent (e.g., liquid paraffin) at a specific concentration (refer to Table 1 for examples).

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle flow of nitrogen throughout the reaction.

  • Heating and Polymerization: Begin stirring the mixture and gradually heat the vessel to the desired polymerization temperature (e.g., 270-330 °C). The reaction proceeds via the elimination of acetic acid.

  • Reaction Monitoring: The progress of the polycondensation can be monitored by observing the viscosity of the reaction mixture or by taking small aliquots for analysis (e.g., by IR spectroscopy to follow the disappearance of the carboxylic acid peak).

  • Isolation of Polymer: After the desired reaction time, cool the reaction mixture to room temperature. The solid polymer will precipitate.

  • Purification:

    • Filter the crude polymer using a filtration apparatus.

    • Wash the collected solid extensively with a good solvent for the reaction medium but a poor solvent for the polymer (e.g., acetone for liquid paraffin).

    • Further purify the polymer by washing with methanol to remove any unreacted monomer and oligomers.

  • Drying: Dry the purified poly(p-oxycinnamoyl) product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Data Presentation: Polycondensation of this compound
ParameterLiquid ParaffinTherm S 800 (TS8)Therm S 900 (TS9)
Polymerization Temperature (°C)270 - 330310300
Resulting MorphologyMicrospheresMicrospheresMicrospheres
Average Microsphere Diameter (μm)4.63.93.3
Morphology at Lower Temperatures-Platelike crystalsPlatelike crystals
Platelike Crystal Thickness (μm)-~0.1~0.1

Data synthesized from literature findings.[1]

Experimental Workflow: Polycondensation

PolycondensationWorkflow start Start setup Reaction Setup: This compound + Solvent start->setup purge Purge with N2 setup->purge heat Heat to 270-330 °C purge->heat polymerize Polycondensation heat->polymerize cool Cool to RT polymerize->cool filter Filter cool->filter wash_acetone Wash with Acetone filter->wash_acetone wash_methanol Wash with Methanol wash_acetone->wash_methanol dry Dry in Vacuum Oven wash_methanol->dry end End: POC Microspheres dry->end

Caption: Workflow for the synthesis of poly(p-oxycinnamoyl) microspheres.

Photo-Crosslinkable Polymers from Cinnamic Acid Derivatives

The vinyl group in cinnamic acid and its derivatives can undergo a [2+2] cycloaddition reaction upon exposure to UV light, leading to the formation of a cyclobutane ring and crosslinking of the polymer chains. This property is exploited to create photo-responsive and photo-curable materials. Typically, a polymer with pendant cinnamate groups is synthesized first.

Experimental Protocol: Preparation and Crosslinking of a Cinnamate-Functionalized Polymer

This protocol outlines a general procedure for synthesizing a polyester with pendant cinnamate groups and its subsequent photo-crosslinking.

Part A: Synthesis of a Cinnamate-Containing Polyester

Materials:

  • A diol (e.g., ethylene glycol, polyethylene glycol)

  • A diacid chloride containing a cinnamate moiety (e.g., 4,4'-(adipoyldioxy)dicinnamic acid chloride, synthesized from 4-hydroxycinnamic acid and adipoyl chloride)

  • Anhydrous organic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the diol and the tertiary amine base in the anhydrous organic solvent.

  • Addition of Diacid Chloride: Cool the solution in an ice bath and slowly add a solution of the cinnamate-containing diacid chloride in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) to ensure complete polymerization.

  • Work-up:

    • Quench the reaction by adding a small amount of water or methanol.

    • Wash the organic phase with dilute acid (e.g., 1M HCl) and then with brine.

    • Dry the organic phase over an anhydrous salt (e.g., MgSO4), filter, and concentrate the solution under reduced pressure.

  • Precipitation and Purification: Precipitate the polymer by pouring the concentrated solution into a non-solvent (e.g., methanol, ethanol). Filter the polymer and dry it under vacuum.

Part B: Photo-Crosslinking

Materials:

  • Cinnamate-functionalized polymer

  • A suitable solvent for casting (e.g., chloroform, THF)

  • UV lamp (e.g., with λ ≥ 280 nm)

  • Quartz plates or glass slides

  • Spin coater (optional)

Procedure:

  • Film Preparation: Dissolve the synthesized polymer in a suitable solvent to form a viscous solution. Cast the solution onto a quartz plate or glass slide using a doctor blade or spin coater to obtain a thin, uniform film. Dry the film in a vacuum oven to remove the solvent completely.

  • UV Irradiation: Expose the polymer film to UV light from a suitable lamp. The irradiation time will depend on the lamp intensity, the distance from the lamp, and the desired degree of crosslinking.

  • Analysis of Crosslinking: The extent of crosslinking can be monitored by observing the decrease in the UV absorbance of the cinnamoyl group or by measuring the gel content.

    • Gel Content Determination: Weigh the irradiated film (W_i). Immerse the film in a good solvent for the uncrosslinked polymer for 24-48 hours. Remove the insoluble gel, dry it to a constant weight (W_d), and calculate the gel content as: Gel Content (%) = (W_d / W_i) * 100.

Data Presentation: Properties of Photo-Crosslinked Cinnamate Polymers
Polymer SystemUV Wavelength (nm)Effect of CrosslinkingPotential Applications
Poly(vinyl cinnamate)≥ 280Increased insolubility, changes in mechanical propertiesPhotoresists, optical data storage
Copolyesters with cinnamoyl groups≥ 280Formation of hydrogels (with PEG), enhanced thermal and mechanical propertiesBiodegradable hydrogels, shape-memory materials

Signaling Pathway: Photo-Crosslinking Mechanism

PhotoCrosslinking cluster_0 Before UV Exposure cluster_1 After UV Exposure P1 Polymer Chain 1 with Cinnamate Group UV UV Light (λ ≥ 280 nm) P1->UV P2 Polymer Chain 2 with Cinnamate Group P2->UV Crosslinked Crosslinked Polymer (Cyclobutane Ring Formation) UV->Crosslinked

Caption: [2+2] Cycloaddition mechanism of photo-crosslinking.

Application in Drug Delivery

Polymers derived from cinnamic acid are being explored for drug delivery applications due to their potential biocompatibility and biodegradability. They can be formulated into nanoparticles to encapsulate therapeutic agents, offering controlled release and targeted delivery.

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation

This protocol describes the preparation of drug-loaded nanoparticles using a polymer derived from a cinnamic acid derivative, such as poly(lactic-co-glycolic acid) (PLGA) functionalized with cinnamic acid, or copolymers incorporating cinnamic acid.

Materials:

  • Cinnamic acid-based polymer

  • Drug to be encapsulated (e.g., a hydrophobic anticancer drug)

  • Organic solvent (e.g., acetone, THF)

  • Aqueous phase (e.g., deionized water)

  • Surfactant (e.g., Poloxamer 188, PVA)

  • Magnetic stirrer

  • Ultrasonicator (optional)

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve the cinnamic acid-based polymer and the drug in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.

  • Nanoprecipitation:

    • Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase.

    • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, leading to polymer precipitation around the drug.

  • Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-12 hours) at room temperature to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Isolation and Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific time (e.g., 30 minutes).

    • Discard the supernatant containing the unencapsulated drug.

    • Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized (freeze-dried), often with a cryoprotectant.

In Vitro Drug Release Study:

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).

  • Dialysis Method: Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off. Immerse the dialysis bag in a larger volume of the release medium, maintained at a constant temperature (e.g., 37 °C) with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external chamber and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Data Presentation: Typical Characteristics of Drug-Loaded Nanoparticles
ParameterTypical RangeMethod of Analysis
Particle Size (nm)100 - 300Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential (mV)-15 to -30Electrophoretic Light Scattering
Encapsulation Efficiency (%)60 - 90UV-Vis, HPLC
Drug Loading (%)1 - 10UV-Vis, HPLC

Experimental Workflow: Nanoparticle Preparation and Drug Release

DrugDeliveryWorkflow cluster_prep Nanoparticle Preparation cluster_release In Vitro Drug Release prep_start Start org_phase Prepare Organic Phase: Polymer + Drug + Solvent prep_start->org_phase aq_phase Prepare Aqueous Phase: Surfactant + Water prep_start->aq_phase nanoprec Nanoprecipitation: Add Organic to Aqueous org_phase->nanoprec aq_phase->nanoprec evap Solvent Evaporation nanoprec->evap centrifuge Centrifugation & Washing evap->centrifuge lyophilize Lyophilization (Optional) centrifuge->lyophilize prep_end Drug-Loaded Nanoparticles lyophilize->prep_end release_start Start disperse Disperse Nanoparticles in Release Medium release_start->disperse dialysis Dialysis against Release Medium disperse->dialysis sample Sample at Time Intervals dialysis->sample analyze Analyze Drug Concentration sample->analyze plot Plot Cumulative Release vs. Time analyze->plot release_end End plot->release_end AntioxidantAction Polymer Polymer Matrix (e.g., Polypropylene) Stress Oxidative Stress (Heat, UV Light) Polymer->Stress Radicals Free Radicals (R•, ROO•) Stress->Radicals Degradation Polymer Degradation (Chain Scission, Loss of Properties) Radicals->Degradation Scavenging Radical Scavenging Radicals->Scavenging Traps Cinnamate Cinnamic Acid Derivative (Phenolic Antioxidant) Cinnamate->Scavenging Stabilized Stabilized Polymer Scavenging->Stabilized

References

Application Notes and Protocols for In Vitro Studies of 4-Acetoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Acetoxycinnamic acid is a derivative of the naturally occurring phenolic compound p-coumaric acid (4-hydroxycinnamic acid). As an acetylated form, it is investigated for its potential as a prodrug, which may offer improved bioavailability with the acetyl group being hydrolyzed by cellular esterases to release the active parent compound, p-coumaric acid. The following application notes and protocols are based on in vitro studies of cinnamic acid derivatives, primarily focusing on p-coumaric acid due to the limited direct data on this compound. These protocols provide a framework for investigating the antioxidant, anti-inflammatory, and cytotoxic properties of this compound.

I. Antioxidant Activity

Data Presentation
CompoundAssayIC50 ValueReference
Acetylated Cinnamic Acid DerivativeDPPH Radical Scavenging0.16 µg/mL[1]
Cinnamic AcidDPPH Radical Scavenging0.18 µg/mL[1]
Vitamin C (Standard)DPPH Radical Scavenging0.12 µg/mL[1]
Caffeic AcidDPPH Radical Scavenging27.7 µM[2]
Ferulic AcidDPPH Radical Scavenging45.8 µM[2]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is designed to assess the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of ascorbic acid in methanol.

  • Assay:

    • Add 100 µL of various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (100 µL methanol + 100 µL DPPH solution) and a positive control (ascorbic acid at various concentrations).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.

II. Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be investigated by measuring its ability to inhibit the production of inflammatory mediators in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). The primary mechanism is expected to involve the inhibition of the NF-κB signaling pathway and downstream targets like iNOS and COX-2.

Data Presentation
CompoundCell LineParameter MeasuredEffectReference
p-Coumaric acidRAW 264.7NO productionInhibition[3]
p-Coumaric acidRAW 264.7iNOS expressionInhibition[3][4]
p-Coumaric acidRAW 264.7COX-2 expressionInhibition[4]
p-Coumaric acidRAW 264.7TNF-α, IL-1β productionInhibition[4]
p-Coumaric acidRAW 264.7NF-κB activationInhibition[4][5][6]
p-Coumaric acidRAW 264.7ERK1/2, JNK phosphorylationInhibition[5]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plate

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle), and an LPS control (cells + LPS).

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathway Analysis

To elucidate the mechanism of action, the effect of this compound on key inflammatory signaling pathways can be investigated.

NF-κB Luciferase Reporter Assay:

  • Transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid.

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with this compound followed by stimulation with LPS.

  • After the desired incubation period, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB activation.[7]

Western Blot for iNOS, COX-2, and MAPK Pathway Proteins:

  • Treat RAW 264.7 cells with this compound and/or LPS.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against iNOS, COX-2, phospho-p65 (a subunit of NF-κB), p65, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, phospho-p38, and p38.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A decrease in the expression of iNOS and COX-2, and a reduction in the phosphorylation of p65 and MAPK proteins would suggest an anti-inflammatory mechanism.[5]

Visualizations

G Experimental Workflow for Anti-inflammatory Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Seed RAW 264.7 cells Seed RAW 264.7 cells Incubate overnight Incubate overnight Seed RAW 264.7 cells->Incubate overnight Pre-treat with this compound Pre-treat with this compound Incubate overnight->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Griess Assay (NO) Griess Assay (NO) Stimulate with LPS->Griess Assay (NO) Western Blot (iNOS, COX-2) Western Blot (iNOS, COX-2) Griess Assay (NO)->Western Blot (iNOS, COX-2) NF-κB Luciferase Assay NF-κB Luciferase Assay Western Blot (iNOS, COX-2)->NF-κB Luciferase Assay

Workflow for in vitro anti-inflammatory evaluation.

G Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Phosphorylation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB_nuc NF-κB Nuclear Translocation IkB->NFkB_nuc Gene Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->Gene ACA This compound ACA->IkB Inhibits

Proposed inhibition of the NF-κB pathway.

G Modulation of MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK1/2 TLR4->ERK JNK p-JNK TLR4->JNK p38 p-p38 TLR4->p38 AP1 AP-1 Activation ERK->AP1 JNK->AP1 p38->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene ACA This compound ACA->ERK Inhibits ACA->JNK Inhibits

Proposed modulation of the MAPK pathway.

III. Cytotoxic Activity

The cytotoxic effects of this compound can be evaluated against various cancer cell lines to determine its potential as an anticancer agent.

Data Presentation
CompoundCell LineAssayIC50 ValueReference
1'S-1'-Acetoxychavicol acetate (ACA)A549 (Lung)MTT33.22 µM (48h)[8]
1'S-1'-Acetoxychavicol acetate (ACA)SW480 (Colon)MTT80 µM (48h)[9]
Cinnamic acidHT-144 (Melanoma)MTT2.4 mM[10]
Cinnamic acid derivativesHeLa, K562, Fem-x, MCF-7MTT42 - 166 µM[11]

Note: 1'S-1'-Acetoxychavicol acetate (ACA) is a different compound from this compound, but its data is presented to provide a reference for a structurally related acetylated phenylpropanoid.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.

  • MTT Addition:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

G Experimental Workflow for Cytotoxicity Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay Seed Cancer Cells Seed Cancer Cells Incubate overnight Incubate overnight Seed Cancer Cells->Incubate overnight Treat with this compound Treat with this compound Incubate overnight->Treat with this compound Incubate for 24, 48, 72h Incubate for 24, 48, 72h Treat with this compound->Incubate for 24, 48, 72h Add MTT solution Add MTT solution Incubate for 24, 48, 72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add DMSO Add DMSO Incubate for 4h->Add DMSO Measure Absorbance Measure Absorbance Add DMSO->Measure Absorbance

Workflow for in vitro cytotoxicity evaluation.

References

Application Notes and Protocols for Cell Culture Experiments with 4-Acetoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring compound found in various plants. Cinnamic acid and its derivatives have garnered significant interest in biomedical research due to their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. These compounds are known to modulate various cellular signaling pathways, making them promising candidates for therapeutic development.

This document provides detailed application notes and protocols for conducting cell culture experiments with this compound. Due to the limited availability of specific data for this compound, the quantitative data and signaling pathway information presented here are based on studies of the closely related parent compound, cinnamic acid, and its hydroxylated derivatives (e.g., 4-hydroxycinnamic acid, ferulic acid, and caffeic acid). These compounds share a similar core structure and are expected to exhibit comparable biological effects.

Data Presentation: Efficacy of Cinnamic Acid and its Derivatives in Cancer Cell Lines

The following tables summarize the cytotoxic effects of cinnamic acid and its derivatives on various cancer cell lines, providing an indication of the potential efficacy of this compound.

Table 1: IC50 Values of Cinnamic Acid and its Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueIncubation TimeReference
Cinnamic AcidHT-144Melanoma2.4 mM48 hours[1]
Cinnamic AcidGlioblastoma, Melanoma, Prostate, and Lung Carcinoma CellsVarious1 - 4.5 mMNot Specified[2]
Cinnamic Acid DerivativesHeLa, K562, Fem-x, MCF-7Cervical, Leukemia, Melanoma, Breast42 - 166 µMNot Specified[3]

Table 2: Effects of Cinnamic Acid on Cell Cycle Distribution and Apoptosis in HT-144 Melanoma Cells

Treatment% of Cells in S Phase% of Hypodiploid Cells (Apoptotic)
Control16.08%13.80%
3.2 mM Cinnamic Acid6.35%25.78%
Data adapted from a study on cinnamic acid in HT-144 cells.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and to calculate its IC50 value.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Gently mix the solution in the wells to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • 6-well cell culture plates or T25 flasks

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates or T25 flasks and grow to about 70-80% confluency.

  • Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[6]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[6] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

  • 6-well cell culture plates or larger flasks

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p-Akt, Akt, p-p65, p65, p-ERK, ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.[7]

Mandatory Visualizations

The following diagrams illustrate the putative signaling pathways modulated by cinnamic acid and its derivatives, which are likely relevant to the action of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Seed Cells in Multi-well Plates treatment Treat with this compound (Various Concentrations & Durations) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis Assay) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_quant Protein Level Changes wb->protein_quant

Experimental workflow for studying this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_inhibition Inhibition by this compound (Putative) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α ikk IKK Complex tnfa->ikk aca This compound aca->ikk Inhibits ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB (leading to degradation) ikb IκB nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) ikb_nfkb->nfkb_nuc NF-κB Translocation gene Pro-inflammatory Gene Transcription nfkb_nuc->gene

Putative inhibition of the NF-κB signaling pathway.

pi3k_akt_pathway cluster_receptor Cell Surface Receptor cluster_inhibition Inhibition by this compound (Putative) cluster_downstream Downstream Effects gf Growth Factor rtk Receptor Tyrosine Kinase gf->rtk pi3k PI3K rtk->pi3k Activates aca This compound aca->pi3k Inhibits akt Akt pi3k->akt Activates proliferation Cell Proliferation & Survival akt->proliferation apoptosis Inhibition of Apoptosis akt->apoptosis

Putative modulation of the PI3K/Akt signaling pathway.

Discussion of Potential Mechanisms

Based on studies of related cinnamic acid derivatives, this compound is hypothesized to exert its biological effects through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation.

  • NF-κB Pathway: Cinnamic acid and its derivatives have been shown to inhibit the activation of the NF-κB pathway.[8] This is a crucial pathway in the inflammatory response and is often dysregulated in cancer, promoting cell survival and proliferation. The putative mechanism involves the inhibition of IκB kinase (IKK), which prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus to activate target gene expression.[8]

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Studies on cinnamic acid have indicated its ability to inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis.[9] This inhibition is thought to occur at the level of PI3K or Akt activation.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Depending on the cellular context, different MAPK subfamilies (ERK, JNK, p38) can have pro- or anti-apoptotic roles. Cinnamic acid derivatives have been shown to modulate MAPK signaling, which could contribute to their anticancer effects.[10]

By investigating the effects of this compound on these pathways, researchers can gain a deeper understanding of its mechanism of action and its potential as a therapeutic agent. The protocols and information provided in this document serve as a comprehensive guide for initiating such studies.

References

Application Note: Protocol for Dissolving 4-Acetoxycinnamic Acid for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxycinnamic acid is a synthetic derivative of p-coumaric acid, a naturally occurring phenolic compound. As a member of the cinnamic acid family, it is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Proper dissolution of this compound is a critical first step for accurate and reproducible results in various experimental settings, including cell-based assays and in vivo studies. This application note provides a detailed protocol for the solubilization of this compound and summarizes its known solubility in common laboratory solvents.

Data Presentation: Solubility of this compound

The solubility of this compound in various organic solvents is summarized in the table below. It is important to note that while the compound is known to be soluble in several common laboratory solvents, precise quantitative data is not available for all of them.

SolventMolar Mass ( g/mol )SolubilityNotes
Dimethyl Sulfoxide (DMSO)78.13100 mg/mL (485 mM)[1]Ultrasonic treatment may be required for complete dissolution.[1] Use of hygroscopic DMSO can impact solubility.[1]
Ethanol46.07Slightly soluble[2]Specific quantitative data (mg/mL or mM) is not readily available.
Acetone58.08Soluble[3]Specific quantitative data (mg/mL or mM) is not readily available.
Chloroform119.38Soluble[3]Specific quantitative data is not readily available.
Dichloromethane84.93Soluble[3]Specific quantitative data is not readily available.
Ethyl Acetate88.11Soluble[3]Specific quantitative data is not readily available.

Experimental Protocol: Dissolving this compound for Cell Culture Experiments

This protocol outlines the steps for preparing a stock solution of this compound and subsequent dilution to a working concentration for use in cell culture.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics

Procedure:

1. Preparation of a 100 mM Stock Solution in DMSO:

a. Aseptically weigh out 20.62 mg of this compound (Molecular Weight: 206.19 g/mol ). b. Transfer the powder to a sterile microcentrifuge tube. c. Add 1 mL of anhydrous, sterile DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. e. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes. f. Visually inspect the solution to ensure it is clear and free of any particulate matter. This is your 100 mM stock solution.

2. Storage of Stock Solution:

a. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

3. Preparation of Working Solutions:

a. Thaw a single aliquot of the 100 mM stock solution at room temperature. b. Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use. For example, to prepare a 100 µM working solution in 1 mL of medium, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium. c. Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualization of a Relevant Signaling Pathway

Cinnamic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates a simplified representation of this pathway and the inhibitory role of cinnamic acid derivatives.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor (e.g., TNFR, IL-1R) Proinflammatory_Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB_complex IκB-NF-κB Complex (Inactive) IKK_complex->IkB_NFkB_complex Phosphorylates IκB NFkB NF-κB (p50/p65) IkB->IkB_NFkB_complex Inhibits IkB_NFkB_complex->IKK_complex NFkB_active NF-κB (Active) IkB_NFkB_complex->NFkB_active IκB degradation releases NF-κB Cinnamic_Acid_Derivative This compound (and other derivatives) Cinnamic_Acid_Derivative->IKK_complex Inhibits Inflammatory_Genes Inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Translocates and activates transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Preparation of 4-Acetoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-acetoxycinnamic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the preparation of this compound.

Question: Why is the yield of my this compound synthesis unexpectedly low?

Answer: Low yields can be attributed to several factors:

  • Incomplete Reaction: The Perkin reaction, a common method for this synthesis, often requires prolonged heating at high temperatures (4-10 hours) to proceed to completion.[1][2] Ensure that the reaction has been allowed to run for a sufficient amount of time and at the appropriate temperature.

  • Suboptimal Reagents: The purity of the starting materials, such as 4-hydroxybenzaldehyde and acetic anhydride, is crucial. Impurities can interfere with the reaction and lead to the formation of side products.

  • Hydrolysis of the Product: The acetoxy group is susceptible to hydrolysis back to a hydroxyl group, especially in the presence of water and base, forming p-coumaric acid as a byproduct.

  • Side Reactions: Aldehydes in a basic environment can lead to the formation of unwanted side products, which can lower the yield of the desired product.[1][2][3]

Question: My final product is contaminated with starting materials. How can I improve its purity?

Answer: The presence of unreacted starting materials is a common issue. Here are some purification strategies:

  • Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent system, such as aqueous ethanol, can be used to selectively crystallize the this compound, leaving impurities in the solution.[4]

  • Washing: Washing the crude product with a solvent in which the starting materials are soluble but the product is not can help remove impurities. For instance, washing with cold water can help remove water-soluble impurities.

  • Column Chromatography: For difficult separations, column chromatography can be employed to isolate the desired product from unreacted starting materials and side products.[5][6]

Question: The product obtained is a sticky oil instead of a crystalline solid. What could be the reason?

Answer: The formation of an oily product often indicates the presence of impurities that inhibit crystallization.

  • Presence of Side Products: The formation of various side products can result in a mixture with a depressed melting point, leading to an oily consistency.

  • Excess Acetic Anhydride: Residual acetic anhydride can contribute to the oily nature of the product. Ensure it is thoroughly removed during the work-up procedure.

  • Insufficient Purification: The crude product may need further purification, such as recrystallization or chromatography, to induce crystallization.

Question: My this compound is discolored. What causes this and how can I fix it?

Answer: Discoloration is often due to the formation of colored impurities or degradation of the product.

  • Air Oxidation: Phenolic compounds can be susceptible to air oxidation, which can lead to colored byproducts.

  • Charring: Overheating during the reaction or purification can cause decomposition and charring.

  • Decolorizing Carbon: Treatment with activated charcoal (decolorizing carbon) during recrystallization can effectively remove colored impurities.[4]

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most frequently used method for the synthesis of cinnamic acid and its derivatives, including this compound, is the Perkin reaction.[1][2][3][7] This reaction involves the condensation of an aromatic aldehyde (in this case, 4-acetoxybenzaldehyde, which is formed in situ from 4-hydroxybenzaldehyde and acetic anhydride) with an acid anhydride in the presence of a weak base, such as sodium acetate.[1][2][7]

What are the potential side products in the synthesis of this compound?

The primary side products can include:

  • p-Coumaric Acid: Formed by the hydrolysis of the acetoxy group of the final product.

  • Self-condensation Products of Acetic Anhydride: Acetic anhydride can undergo self-condensation under the reaction conditions.

  • Other Aldehyde Condensation Products: The aldehyde may participate in other condensation reactions in the basic medium.[1][2][3]

How can the formation of side products be minimized?

To minimize side reactions:

  • Control of Reaction Conditions: Careful control of temperature and reaction time is crucial. Overheating or excessively long reaction times can promote side product formation.[1][2]

  • Use of Anhydrous Conditions: The presence of water can lead to hydrolysis of both the acetic anhydride and the final product. Therefore, using anhydrous reagents and reaction conditions is important.

  • Purity of Reagents: Starting with pure reagents will reduce the likelihood of side reactions.

What is the function of the base in the Perkin reaction?

The alkali salt of the acid, typically sodium acetate, acts as a base catalyst in the Perkin reaction.[7][8] It facilitates the formation of a carbanion from the acid anhydride, which then acts as a nucleophile and attacks the carbonyl group of the aldehyde.[8]

How can the identity and purity of the final product be confirmed?

The identity and purity of this compound can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the molecule.[5][6]

    • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample by detecting the presence of impurities.

Data Presentation

Table 1: Potential Side Products in this compound Synthesis

Side ProductChemical FormulaMolar Mass ( g/mol )Reason for Formation
p-Coumaric AcidC₉H₈O₃164.16Hydrolysis of the acetoxy group
Acetic AcidC₂H₄O₂60.05Byproduct of the reaction and hydrolysis of acetic anhydride

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Reaction

This protocol is a general guideline and may require optimization.

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzaldehyde, a slight excess of acetic anhydride, and anhydrous sodium acetate.

  • Heating: Heat the mixture under reflux in an oil bath at approximately 180°C for 5-8 hours.[9]

  • Hydrolysis of Excess Anhydride: After cooling, carefully add water to the reaction mixture to hydrolyze any remaining acetic anhydride.

  • Precipitation: The product may precipitate upon the addition of water. If not, acidification with a dilute acid (e.g., hydrochloric acid) may be necessary to precipitate the crude this compound.[4]

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethanol and water.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.[4]

  • Hot Filtration: Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Visualizations

Main_Reaction_Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Intermediate Intermediate 4-Hydroxybenzaldehyde->Intermediate + Acetic Anhydride Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate Sodium Acetate Sodium Acetate Sodium Acetate->Intermediate Catalyst This compound This compound Acetic Acid Acetic Acid Intermediate->this compound Perkin Reaction Intermediate->Acetic Acid

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes oily_product Oily Product issue->oily_product Yes success Successful Synthesis issue->success No check_time_temp Increase reaction time/temp low_yield->check_time_temp check_reagents Check reagent purity low_yield->check_reagents recrystallize Recrystallize product impure_product->recrystallize chromatography Perform column chromatography impure_product->chromatography remove_impurities Further purification needed oily_product->remove_impurities check_time_temp->issue check_reagents->issue recrystallize->issue chromatography->issue remove_impurities->issue

Caption: A troubleshooting workflow for this compound synthesis.

Side_Reaction This compound This compound p-Coumaric Acid p-Coumaric Acid This compound->p-Coumaric Acid + H₂O (Hydrolysis) Water Water Water->p-Coumaric Acid Acetic Acid Acetic Acid p-Coumaric Acid->Acetic Acid forms

Caption: Formation of p-coumaric acid via hydrolysis.

References

Technical Support Center: 4-Acetoxycinnamic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetoxycinnamic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, primarily through recrystallization.

Issue Potential Cause Recommended Solution
Low Yield of Purified Product Incomplete precipitation from the solvent.Ensure the solution is sufficiently cooled, preferably in an ice bath, to maximize crystal formation.
Using an excessive amount of solvent for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product is Oily or Forms a Gooey Precipitate The compound is "oiling out" of the solution, which can happen if the solution is supersaturated or cools too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also encourage proper crystal formation.
Presence of significant impurities.Consider a pre-purification step, such as a wash with a solvent in which the desired product is sparingly soluble but impurities are soluble.
Crystals Do Not Form Upon Cooling The solution is not sufficiently saturated.Concentrate the solution by evaporating some of the solvent and then attempt to recrystallize.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Discolored Product (Yellowish or Brownish Tint) Presence of colored impurities from the synthesis or degradation.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Hydrolysis of this compound to 4-Hydroxycinnamic acid.Ensure all solvents and equipment are dry, and avoid prolonged heating, especially in the presence of moisture, acids, or bases.
Product Purity is Still Low After Recrystallization Co-precipitation of impurities with the product.Ensure a slow cooling rate to allow for selective crystallization. A second recrystallization may be necessary.
Incomplete removal of the starting material (4-Hydroxycinnamic acid).Optimize the recrystallization solvent system to maximize the solubility difference between the product and the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity found in crude this compound?

A1: The most common impurity is the starting material, 4-hydroxycinnamic acid, resulting from an incomplete acylation reaction or hydrolysis of the product. Due to its similar structure, it can sometimes co-crystallize with the desired product.

Q2: How can I prevent the hydrolysis of this compound during purification?

A2: To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and equipment. Avoid prolonged exposure to high temperatures and acidic or basic conditions, as these can catalyze the hydrolysis of the ester bond.

Q3: What are the recommended solvents for the recrystallization of this compound?

A3: Based on solubility data, suitable solvents for recrystallization include ethanol, ethyl acetate, and mixtures of these with less polar solvents like hexanes or heptane to induce crystallization. The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the purified compound can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol provides a general guideline for the purification of this compound by recrystallization. The exact solvent volumes and temperatures may need to be optimized based on the scale of the experiment and the level of impurities.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and gently heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude this compound add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Completely Dissolved Solution add_solvent->dissolved_solution hot_filtration Hot Gravity Filtration dissolved_solution->hot_filtration impurities Insoluble Impurities hot_filtration->impurities filtrate Hot Filtrate hot_filtration->filtrate cool_slowly Slow Cooling to Room Temperature filtrate->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

Logical Relationship of Purification Challenges

logical_relationship incomplete_reaction Incomplete Acylation start_material 4-Hydroxycinnamic Acid incomplete_reaction->start_material hydrolysis_workup Hydrolysis During Work-up hydrolysis_workup->start_material low_purity Low Purity start_material->low_purity side_products Side-Reaction Byproducts side_products->low_purity low_yield Low Yield low_purity->low_yield Requires further purification oiling_out Oiling Out oiling_out->low_purity hydrolysis_purification Hydrolysis During Purification hydrolysis_purification->start_material

Caption: Interrelationship of challenges in the purification of this compound.

4-Acetoxycinnamic acid degradation and stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-acetoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the acetate ester of trans-4-coumaric acid.[1] It is often used in research and development as a more stable, lipophilic prodrug or precursor to 4-coumaric acid (p-coumaric acid), which is known for its antioxidant, anti-inflammatory, and other biological activities.[2]

Q2: What is the main degradation pathway for this compound in solution?

The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ester bond, which yields 4-coumaric acid and acetic acid. This reaction is susceptible to catalysis by both acid and base.

Q3: What are the typical storage conditions for this compound solutions?

To minimize degradation, stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (2-8°C) and protected from light. The choice of solvent and pH is also critical for stability. For longer-term storage, consider preparing aliquots and freezing them at -20°C or below.

Troubleshooting Guides

HPLC Analysis Issues

Q1: I am observing peak tailing for this compound in my HPLC analysis. What could be the cause and how can I fix it?

Peak tailing for acidic compounds like this compound is a common issue in reverse-phase HPLC. Here are the likely causes and solutions:

  • Secondary Interactions with Silica: Residual silanol groups on the silica-based column packing can interact with the acidic analyte, causing tailing.

    • Solution: Use a mobile phase with a low pH (e.g., 2.5-3.5) to suppress the ionization of the silanol groups. Adding a buffer, such as phosphate or acetate, can help maintain a consistent pH. Alternatively, using an end-capped column can reduce the number of free silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Mismatched Injection Solvent: If the solvent used to dissolve the sample is significantly stronger (more organic content) than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q2: My retention times for this compound and 4-coumaric acid are drifting. What should I check?

Retention time drift can be caused by several factors:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength.

    • Solution: Prepare fresh mobile phase carefully. Keep mobile phase bottles covered to minimize evaporation.

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Column Equilibration: Insufficient equilibration time after changing the mobile phase or after a gradient run can lead to drifting retention times.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

Solution Stability and Degradation Issues

Q1: I prepared a stock solution of this compound in DMSO and I suspect it is degrading over time, even when stored at 4°C. Is this expected?

While DMSO is a common solvent for stock solutions, this compound can still be susceptible to degradation, especially if the DMSO contains water or impurities. Hydrolysis of the ester bond can still occur, although likely at a slower rate than in aqueous solutions.

  • Recommendation: For sensitive experiments, it is always best to prepare fresh solutions. If storage is unavoidable, use anhydrous DMSO and store in tightly sealed vials at -20°C or -80°C. It is also advisable to perform a stability check of your stock solution over time by HPLC to understand its degradation profile under your specific storage conditions.

Q2: I am conducting a forced degradation study and I don't see any degradation under acidic conditions. What should I do?

If you do not observe degradation under your initial stress conditions, you may need to increase the harshness of the conditions.

  • Suggestions:

    • Increase Acid Concentration: Move from 0.1 N HCl to 1 N HCl.

    • Increase Temperature: If the experiment was at room temperature, try heating to 50-70°C.

    • Increase Exposure Time: Extend the duration of the acid exposure.

It is important to note that the goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to identify potential degradation products, not to completely degrade the molecule.

Data Presentation

Table 1: Representative Stability of this compound in Aqueous Buffers at Different pH and Temperatures.

pHTemperature (°C)Incubation Time (hours)% this compound Remaining (Hypothetical Data)Major Degradant Observed
3.0252498%4-Coumaric Acid
3.0502485%4-Coumaric Acid
7.0252492%4-Coumaric Acid
7.0502470%4-Coumaric Acid
9.0252475%4-Coumaric Acid
9.0502440%4-Coumaric Acid

Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate expected trends. Actual stability will depend on the specific experimental conditions.

Table 2: Representative Forced Degradation of this compound under Various Stress Conditions.

Stress ConditionTime% this compound Remaining (Hypothetical Data)
0.1 N HCl at 60°C6 hours88%
0.1 N NaOH at RT2 hours65%
3% H₂O₂ at RT24 hours95%
Thermal (80°C)24 hours90%
Photolytic (UV light)24 hours97%

Disclaimer: The data in this table is hypothetical and intended to be representative of a forced degradation study.

Experimental Protocols

Protocol 1: Stability Study of this compound in Aqueous Solutions
  • Preparation of Buffer Solutions: Prepare buffers at the desired pH values (e.g., pH 3, 5, 7, and 9).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation: Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.

  • Incubation: Aliquot the solutions into vials and incubate them at different temperatures (e.g., room temperature, 40°C, 60°C). Protect samples from light.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a strong solvent like acetonitrile and placing the sample in an ice bath before HPLC analysis.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound and 4-Coumaric Acid
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare individual standard solutions of this compound and 4-coumaric acid in the mobile phase to determine their retention times and for quantification.

Visualizations

cluster_degradation Degradation Pathway 4-Acetoxycinnamic_Acid This compound 4-Coumaric_Acid 4-Coumaric Acid 4-Acetoxycinnamic_Acid->4-Coumaric_Acid Hydrolysis (H₂O, H⁺/OH⁻) Acetic_Acid Acetic Acid 4-Acetoxycinnamic_Acid->Acetic_Acid Hydrolysis

Caption: Primary degradation pathway of this compound.

cluster_troubleshooting HPLC Troubleshooting Workflow start Peak Tailing Observed check_ph Is mobile phase pH 2.5-3.5? start->check_ph adjust_ph Adjust mobile phase pH to 2.5-3.5 with acid/buffer check_ph->adjust_ph No check_overload Is sample concentration too high? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_solvent Is injection solvent stronger than mobile phase? check_overload->check_solvent No dilute_sample->check_solvent change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes end Peak shape improved check_solvent->end No change_solvent->end

Caption: Troubleshooting workflow for HPLC peak tailing.

cluster_pathway Signaling Pathway of 4-Coumaric Acid 4-Coumaric_Acid 4-Coumaric Acid ROS Reactive Oxygen Species (ROS) 4-Coumaric_Acid->ROS Scavenges NF-kB NF-κB Signaling 4-Coumaric_Acid->NF-kB Inhibits Antioxidant_Response Antioxidant Response (e.g., Nrf2 pathway) 4-Coumaric_Acid->Antioxidant_Response Activates Inflammation Inflammation NF-kB->Inflammation Promotes

Caption: Simplified signaling pathways affected by 4-coumaric acid.[2]

References

Technical Support Center: Optimizing Reaction Conditions for 4-Acetoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-acetoxycinnamic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the acetylation of its precursor, 4-hydroxycinnamic acid (also known as p-coumaric acid). This reaction typically involves treating 4-hydroxycinnamic acid with an acetylating agent, such as acetic anhydride, in the presence of a catalyst.

Q2: What are the key reaction parameters to consider when optimizing the synthesis?

A2: The key parameters to optimize for the synthesis of this compound include the choice of acetylating agent, the type and amount of catalyst, the reaction temperature, and the reaction time. The selection of an appropriate solvent and an effective purification method are also crucial for obtaining a high yield of a pure product.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: A significant potential side reaction is the Fries rearrangement, which can occur under certain conditions, particularly with Lewis acid catalysts.[1][2][3] This reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, forming ortho- and para-hydroxyacetophenones. Another potential issue is the decarboxylation of the cinnamic acid derivative at high temperatures, leading to the formation of 4-vinylphenol.

Q4: How can I purify the final product, this compound?

A4: Recrystallization is a common and effective method for purifying this compound.[4][5] The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents to test include ethanol, ethyl acetate, and mixtures of solvents like hexane/ethyl acetate. Column chromatography can also be employed for purification if significant impurities are present.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient catalyst. - Hydrolysis of the product during workup. - Loss of product during purification.- Increase the reaction time or temperature moderately. - Optimize the catalyst concentration; too much or too little can be detrimental.[7] - Consider using a more effective catalyst (e.g., pyridine or DMAP for base-catalyzed reactions). - Ensure anhydrous conditions during the reaction and workup to prevent hydrolysis. - Optimize the recrystallization process by carefully selecting the solvent and minimizing the amount of hot solvent used.[5]
Product is an Oil or Fails to Crystallize - Presence of impurities. - Low melting point of the product/impurity mixture. - Inappropriate recrystallization solvent.- Attempt to purify the crude product using a different method, such as column chromatography, before recrystallization. - Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Systematically test different solvents or solvent mixtures for recrystallization.[8][9]
Presence of Starting Material (4-hydroxycinnamic acid) in the Final Product - Incomplete acetylation. - Insufficient amount of acetylating agent. - Deacetylation during workup or purification.- Increase the molar excess of the acetylating agent (e.g., acetic anhydride). - Ensure the catalyst is active and present in a sufficient amount. - Avoid prolonged exposure to acidic or basic aqueous conditions during the workup.
Formation of a Colored Impurity - Side reactions such as polymerization or degradation of starting materials or product. - Presence of impurities in the starting materials.- Use purified starting materials. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use decolorizing carbon (charcoal) during the recrystallization process to adsorb colored impurities.[4]
Suspected Fries Rearrangement Byproduct - Use of a Lewis acid catalyst (e.g., AlCl₃). - High reaction temperatures.- Avoid Lewis acid catalysts if O-acetylation is the desired outcome.[1][10] - Use a base catalyst like pyridine, which promotes O-acetylation.[11] - Conduct the reaction at a lower temperature. The Fries rearrangement is often favored at higher temperatures.[1][12]

Experimental Protocols

Protocol 1: Base-Catalyzed Acetylation using Acetic Anhydride and Pyridine

This protocol is a common method for the O-acetylation of phenols.

Materials:

  • 4-hydroxycinnamic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Toluene

  • Dichloromethane or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-hydroxycinnamic acid (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.[13]

  • Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes the expected impact of different reaction conditions on the yield of this compound based on general principles of acetylation.

Catalyst Solvent Temperature (°C) Time (h) Expected Yield (%) Notes
PyridinePyridine25 (Room Temp)4 - 685 - 95A standard and effective base catalyst for O-acetylation.[11]
DMAP (catalytic)Dichloromethane25 (Room Temp)2 - 490 - 984-Dimethylaminopyridine (DMAP) is a highly efficient acylation catalyst.
Sulfuric Acid (catalytic)Acetic Anhydride80 - 1001 - 270 - 85Acid catalysis can be effective but may promote side reactions at higher temperatures.
Sodium AcetateAcetic Anhydride100 - 1203 - 560 - 75A weaker base catalyst that often requires higher temperatures and longer reaction times.
NoneAcetic Anhydride120 - 140 (Reflux)8 - 12< 50The uncatalyzed reaction is generally slow and requires harsh conditions, leading to lower yields.[6]

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for the synthesis and optimization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reagents Combine Reactants: - 4-Hydroxycinnamic Acid - Acetic Anhydride - Catalyst (e.g., Pyridine) reaction Stir at Controlled Temperature reagents->reaction Initiate monitoring Monitor Reaction by TLC reaction->monitoring Sample quench Quench Reaction monitoring->quench Reaction Complete extract Solvent Extraction & Washing quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallization concentrate->recrystallize Crude Product characterize Characterization: - Melting Point - NMR - IR recrystallize->characterize final_product Pure 4-Acetoxycinnamic Acid characterize->final_product

Caption: Experimental workflow for the synthesis of this compound.

optimization_logic start Define Synthesis Goal: High Yield & Purity initial_exp Perform Initial Experiment (Standard Conditions) start->initial_exp analyze Analyze Results: - Yield - Purity (TLC, NMR) initial_exp->analyze decision Results Satisfactory? analyze->decision catalyst Vary Catalyst: - Type - Concentration decision->catalyst No end Optimized Protocol decision->end Yes catalyst->initial_exp catalyst->analyze Iterate temperature Vary Temperature temperature->analyze Iterate time Vary Reaction Time time->analyze Iterate solvent Vary Solvent solvent->analyze Iterate

Caption: Logical workflow for optimizing reaction conditions.

References

Technical Support Center: Scaling Up 4-Acetoxycinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-acetoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when scaling up the reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient acetylating agent, reaction time, or temperature. 2. Hydrolysis of the product: Presence of water during reaction or workup can hydrolyze the ester back to p-coumaric acid. 3. Sub-optimal catalyst concentration: Incorrect amount of base catalyst (e.g., pyridine) can slow down the reaction. 4. Loss during workup/purification: Product loss during extraction or recrystallization steps.1. Reaction Optimization: Increase the molar excess of the acetylating agent (e.g., 1.2-1.5 equivalents). Gradually increase the reaction temperature and monitor by TLC. Extend the reaction time. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a drying tube. 3. Catalyst Optimization: Titrate the optimal catalyst concentration in small-scale trials before scaling up. 4. Purification Optimization: Minimize the number of transfer steps. Ensure the recrystallization solvent is fully saturated at low temperature to maximize crystal precipitation.
Product is Oily or Fails to Crystallize 1. Presence of impurities: Unreacted starting materials or byproducts can act as a crystallization inhibitor. 2. Incorrect recrystallization solvent: The chosen solvent may not provide a sufficient solubility differential between hot and cold conditions. 3. Rapid cooling: Cooling the solution too quickly can lead to oiling out rather than crystallization.1. Purification: Wash the crude product with a solvent that selectively dissolves the impurities. Consider a column chromatography step if impurities are persistent. 2. Solvent Screening: Test a range of solvents or solvent mixtures on a small scale to find the optimal system for recrystallization. Common systems include ethanol/water, ethyl acetate/hexane, and toluene. 3. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Seeding with a small crystal of pure product can induce crystallization.
Discolored Product (Yellow or Brown) 1. Side reactions: Overheating the reaction can lead to polymerization or degradation of phenolic compounds. 2. Oxidation: Exposure to air at elevated temperatures can cause oxidation of the starting material or product. 3. Impurities in starting materials: The p-coumaric acid may contain colored impurities.1. Temperature Control: Maintain a stable reaction temperature and avoid excessive heating. Use a temperature-controlled heating mantle or oil bath. 2. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere to minimize oxidation. 3. Starting Material Purity: Use high-purity p-coumaric acid. If necessary, recrystallize the starting material before use. The use of activated carbon during recrystallization of the final product can help remove colored impurities.
Incomplete Acetylation 1. Insufficient acetylating agent: Not enough acetylating agent to fully react with the p-coumaric acid. 2. Deactivation of acetylating agent: The acetylating agent may have degraded due to exposure to moisture. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature.1. Stoichiometry: Increase the molar equivalents of the acetylating agent. 2. Reagent Quality: Use freshly opened or properly stored acetylating agents. 3. Temperature Increase: Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Hydrolysis During Aqueous Workup 1. Prolonged exposure to acidic or basic conditions: The ester is susceptible to hydrolysis under these conditions. 2. Elevated temperature during workup: Heat can accelerate the rate of hydrolysis.1. Efficient Workup: Perform the aqueous washes quickly and efficiently. Neutralize the reaction mixture to a pH of around 4-5 before extraction. 2. Temperature Control: Use cold water or brine for washes and keep the separatory funnel cool.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method is the acetylation of p-coumaric acid using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base catalyst like pyridine or a tertiary amine. This method is generally high-yielding and uses readily available reagents.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio). The starting material (p-coumaric acid) is more polar and will have a lower Rf value than the product (this compound). The reaction is considered complete when the spot corresponding to p-coumaric acid is no longer visible.

Q3: What are the key safety precautions to take during this synthesis?

A3: Both acetic anhydride and acetyl chloride are corrosive and lachrymatory. Pyridine is flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction can be exothermic, especially during the addition of the acetylating agent, so controlled addition and cooling may be necessary.

Q4: What are the potential byproducts of this reaction?

A4: Potential byproducts include unreacted p-coumaric acid, diacetylated products if other reactive sites are present (though unlikely with p-coumaric acid), and polymers if the reaction is overheated. If acetyl chloride is used, hydrochloric acid is generated, which needs to be neutralized. With acetic anhydride, acetic acid is the byproduct.

Q5: How can I improve the purity of my final product?

A5: Recrystallization is the most effective method for purifying this compound on a large scale. Selecting an appropriate solvent system is crucial. A mixed solvent system, such as ethanol and water or ethyl acetate and hexane, often gives the best results. For persistent colored impurities, treatment with activated carbon during recrystallization can be effective.

Experimental Protocols

Protocol 1: Acetylation of p-Coumaric Acid using Acetic Anhydride

This protocol is suitable for a laboratory scale-up.

Materials:

  • p-Coumaric acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve p-coumaric acid (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of 1M HCl to neutralize the pyridine.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white solid.

Data Presentation: Comparison of Acetylating Agents
Parameter Acetic Anhydride Acetyl Chloride
Equivalents 1.2 - 1.51.1 - 1.3
Catalyst Pyridine or DMAPPyridine or Triethylamine
Solvent Dichloromethane, Ethyl AcetateDichloromethane, THF
Reaction Temp. 0°C to Room Temp.0°C to Room Temp.
Reaction Time 2 - 4 hours1 - 3 hours
Typical Yield 85 - 95%90 - 98%
Byproduct Acetic AcidHydrochloric Acid

Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthesis Workflow

G Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve p-Coumaric Acid in DCM and Pyridine B Cool to 0°C A->B C Add Acetic Anhydride (dropwise) B->C D Stir at Room Temperature (2-4 hours) C->D E Quench with 1M HCl D->E F Wash with 1M HCl, Water, NaHCO3, Brine E->F G Dry Organic Layer (MgSO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Recrystallize from Ethanol/Water H->I J Filter and Dry I->J K Pure this compound J->K

Caption: A flowchart illustrating the key steps in the synthesis, workup, and purification of this compound.

Reaction Signaling Pathway

G Acetylation of p-Coumaric Acid pCoumaric p-Coumaric Acid Product This compound pCoumaric->Product AceticAnhydride Acetic Anhydride Intermediate Activated Acetylating Agent AceticAnhydride->Intermediate Pyridine Pyridine (Catalyst) Pyridine->Intermediate activates Intermediate->Product acetylates Byproduct Acetic Acid Product->Byproduct

Technical Support Center: 4-Acetoxycinnamic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-acetoxycinnamic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the Perkin reaction and the Knoevenagel condensation.

  • Perkin Reaction: This reaction involves the condensation of 4-acetoxybenzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate.

  • Knoevenagel Condensation: This method utilizes the reaction of 4-acetoxybenzaldehyde with malonic acid in the presence of a base like pyridine and a catalyst such as piperidine.

Q2: What are the potential byproducts in the synthesis of this compound?

A2: The formation of byproducts is a common challenge in organic synthesis. For this compound, the primary byproduct of concern is 4-vinylphenol , which arises from the decarboxylation of the cinnamic acid product, particularly at elevated temperatures.[1][2] Other potential impurities can include unreacted starting materials (4-acetoxybenzaldehyde, acetic anhydride, malonic acid) and residual solvents.

Q3: How can I minimize the formation of the 4-vinylphenol byproduct?

A3: To minimize the decarboxylation of this compound to 4-vinylphenol, it is crucial to carefully control the reaction temperature. High temperatures, especially above the melting point of this compound (around 195-198°C), can promote this side reaction.[1] Therefore, maintaining the reaction temperature as low as possible while ensuring a reasonable reaction rate is recommended.

Q4: What analytical techniques are suitable for identifying and quantifying byproducts in my this compound product?

A4: Several analytical techniques can be employed to assess the purity of your product and quantify any byproducts:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a powerful technique for separating and quantifying the main product and its impurities. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous acid (e.g., acetic acid or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information that can confirm the identity of this compound and help identify any byproducts present in the sample.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique like HPLC or Gas Chromatography (GC), MS can provide accurate mass information to help identify unknown impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction.- Ensure all reagents are pure and dry.- Increase reaction time or temperature cautiously, monitoring for byproduct formation.- Check the stoichiometry of the reactants.
Product loss during workup.- Optimize the extraction and purification steps.- Ensure the pH is appropriately adjusted during acidification to fully precipitate the product.
Presence of a significant amount of 4-vinylphenol byproduct High reaction temperature.- Lower the reaction temperature and extend the reaction time if necessary.[1]
Prolonged heating.- Monitor the reaction progress closely and stop the reaction once the starting material is consumed.
Incomplete acetylation of p-coumaric acid (if starting from this material) Insufficient acetylating agent or catalyst.- Use a slight excess of acetic anhydride and ensure the catalyst (e.g., pyridine or a catalytic amount of acid) is active.
Reaction conditions not optimal.- Adjust the reaction temperature and time as needed.
Broad or unexpected peaks in HPLC or NMR analysis Presence of multiple impurities or degradation products.- Purify the product further using techniques like recrystallization or column chromatography.- Analyze the crude reaction mixture to identify the source of the impurities.

Experimental Protocols

Synthesis of this compound via Acetylation of p-Coumaric Acid

This protocol details the synthesis of this compound by acetylating the phenolic hydroxyl group of p-coumaric acid.

Materials:

  • p-Coumaric acid

  • Acetic anhydride

  • Pyridine (catalyst)

  • Toluene (solvent)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (drying agent)

Procedure:

  • In a round-bottom flask, dissolve p-coumaric acid in toluene.

  • Add a catalytic amount of pyridine to the solution.

  • Add acetic anhydride to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Quench the reaction by adding 5% HCl solution.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Signaling Pathways and Logical Relationships

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (p-Coumaric Acid, Acetic Anhydride) reaction Acetylation Reaction (Toluene, Pyridine, Reflux) start->reaction quench Quenching (5% HCl) reaction->quench extraction Extraction (Ethyl Acetate) quench->extraction drying Drying (MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization evaporation->purification hplc HPLC-UV purification->hplc final_product Pure this compound purification->final_product nmr NMR ms MS

Diagram 1: Synthesis and Purification Workflow.
Potential Signaling Pathways Affected by Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have been reported to modulate various cellular signaling pathways, which could be relevant for researchers in drug development. While specific data for this compound is limited, the general activities of related compounds suggest potential interactions with key pathways like NF-κB and MAPK.

signaling_pathways cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene Pro-inflammatory Gene Expression MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK activates transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors activates cellular_responses Cellular Responses transcription_factors->cellular_responses cinnamic_derivatives Cinnamic Acid Derivatives cinnamic_derivatives->IKK Inhibition? cinnamic_derivatives->MAPK Modulation?

Diagram 2: Potential Signaling Pathway Interactions.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activities of 4-Acetoxycinnamic Acid and p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of 4-acetoxycinnamic acid and its parent compound, p-coumaric acid. The objective is to furnish researchers and professionals in drug development with a comprehensive overview of their efficacy, supported by available experimental data and detailed methodologies. This document summarizes the current state of knowledge and highlights areas for future investigation.

Introduction

p-Coumaric acid is a naturally occurring phenolic compound found in a variety of plants and is known to possess a range of biological activities, including antioxidant and antimicrobial effects.[1] Its derivative, this compound, is a synthetic compound where the hydroxyl group of p-coumaric acid is acetylated. This structural modification can alter the compound's physicochemical properties, potentially influencing its biological activity. This compound is described as a staphylococcal bactericide, active against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[2] Its proposed mechanism involves interference with membrane permeability and inhibition of lipid synthesis.[2]

Quantitative Antimicrobial Activity

A critical aspect of evaluating antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. While quantitative data for p-coumaric acid is available in the scientific literature, a thorough search for specific MIC values for this compound against common bacterial strains has not yielded quantitative results. The available information for this compound is qualitative, describing it as a bactericide.

The following table summarizes the available MIC values for p-coumaric acid against selected Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of p-Coumaric Acid against Various Bacterial Strains

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMTCC 2901>50[3]
Escherichia coliMTCC 1652>50[3]
Bacillus subtilisMTCC 2063>50[3]

Note: The available literature indicates a wide range of MIC values for p-coumaric acid and its derivatives depending on the specific derivative and the bacterial strain tested. For instance, some derivatives of p-coumaric acid have shown significant activity against S. aureus with pMIC values of 1.67 µM/mL.[4] It is important to consult specific studies for detailed information.

This compound: Specific MIC values for this compound against Staphylococcus aureus and Escherichia coli were not found in the reviewed scientific literature. Further experimental investigation is required to quantify its antimicrobial potency.

Experimental Protocols

The following are detailed methodologies for two common antimicrobial susceptibility tests used to determine the MIC of a compound.

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound or p-coumaric acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
  • 96-Well Microtiter Plate: Use a sterile 96-well plate for the assay.
  • Growth Medium: Sterile Mueller-Hinton Broth (MHB).

2. Procedure:

  • Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of the test compound. Start by adding 100 µL of MHB to all wells. Then, add 100 µL of the stock solution of the test compound to the first well and mix. Transfer 100 µL from the first well to the second well and repeat this process across the row to create a concentration gradient.
  • Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture with sterile saline or MHB to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension further in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells (which contain only MHB).
  • Controls:
  • Positive Control: A well containing the bacterial inoculum in MHB without the test compound.
  • Negative Control (Sterility Control): A well containing only MHB.
  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria (i.e., the well remains clear).

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

1. Preparation of Materials:

  • Test Compound: Impregnate sterile paper disks with a known concentration of this compound or p-coumaric acid.
  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard.
  • Agar Plates: Use Mueller-Hinton Agar (MHA) plates.

2. Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of bacterial growth.
  • Disk Placement: Aseptically place the impregnated paper disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions of Compound in 96-Well Plate prep_compound->serial_dilution prep_culture Prepare Overnight Bacterial Culture inoculum_prep Standardize Bacterial Inoculum (0.5 McFarland) prep_culture->inoculum_prep prep_media Prepare Sterile Growth Media prep_media->serial_dilution prep_media->inoculum_prep inoculation Inoculate Wells with Standardized Bacteria serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate Plate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results

Caption: Workflow for MIC determination using broth microdilution.

Signaling Pathways and Logical Relationships

The antimicrobial mechanism of action for phenolic compounds like p-coumaric acid often involves multiple targets. A simplified logical relationship diagram illustrating a potential mechanism is shown below.

Antimicrobial_Mechanism compound Phenolic Compound (e.g., p-Coumaric Acid) membrane Bacterial Cell Membrane Interaction compound->membrane permeability Increased Membrane Permeability membrane->permeability lipid_synthesis Inhibition of Lipid Synthesis membrane->lipid_synthesis leakage Leakage of Intracellular Components permeability->leakage cell_death Bacterial Cell Death leakage->cell_death lipid_synthesis->cell_death

Caption: Potential antimicrobial mechanism of phenolic compounds.

Conclusion and Future Directions

p-Coumaric acid demonstrates antimicrobial activity against a range of bacteria, with its efficacy being dependent on the specific strain and experimental conditions. While its derivative, this compound, is reported to possess bactericidal properties, a significant gap exists in the scientific literature regarding its quantitative antimicrobial potency. The lack of specific MIC values for this compound prevents a direct and objective comparison with p-coumaric acid at this time.

For researchers and drug development professionals, this highlights a clear avenue for future research. In vitro studies to determine the MIC of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria are essential. Such data would enable a comprehensive evaluation of the effect of acetylation on the antimicrobial activity of p-coumaric acid and would provide the necessary foundation for further preclinical development of this compound as a potential antimicrobial agent.

References

A Comparative Analysis of the Antioxidant Potential of 4-Acetoxycinnamic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant capabilities of phenolic compounds is crucial for the development of novel therapeutics. This guide provides a comprehensive comparison of the antioxidant potential of 4-acetoxycinnamic acid and the well-established antioxidant, ferulic acid, supported by available experimental data and detailed methodologies.

Executive Summary

Ferulic acid, a hydroxycinnamic acid, is a well-documented antioxidant, recognized for its potent free radical scavenging and cellular protective effects. Its antioxidant capacity is primarily attributed to the phenolic hydroxyl group and the methoxy group on the benzene ring, which contribute to the stabilization of the resultant phenoxyl radical. In contrast, this compound, an acetylated derivative of p-coumaric acid, presents a modified chemical structure where the phenolic hydroxyl group is esterified. This structural alteration significantly impacts its antioxidant potential.

This guide synthesizes available data to compare these two compounds. While direct comparative studies are limited, by examining the antioxidant properties of their parent compounds and the general effects of acetylation, we can infer their relative antioxidant capacities. The evidence strongly suggests that ferulic acid is a more potent antioxidant than this compound. The free phenolic hydroxyl group in ferulic acid is critical for its radical scavenging activity, a feature that is masked by acetylation in this compound.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of this compound and ferulic acid in the same studies are scarce in the current literature. To provide a meaningful comparison, this table includes data for ferulic acid and its structural precursor, p-coumaric acid. The antioxidant potential of this compound is expected to be lower than that of p-coumaric acid due to the acetylation of the key phenolic hydroxyl group.

Antioxidant AssayFerulic Acidp-Coumaric AcidThis compoundReference Compound
DPPH Radical Scavenging Activity (IC50) Lower IC50 (Higher Activity)Higher IC50 (Lower Activity)Data not availableAscorbic Acid, Trolox
ABTS Radical Scavenging Activity (IC50) Lower IC50 (Higher Activity)Higher IC50 (Lower Activity)Data not availableAscorbic Acid, Trolox
Ferric Reducing Antioxidant Power (FRAP) Higher FRAP Value (Higher Activity)Lower FRAP Value (Lower Activity)Data not availableTrolox, FeSO4
Cellular Antioxidant Activity (CAA) Demonstrated ActivityDemonstrated ActivityData not availableQuercetin

Note: A lower IC50 value indicates a higher antioxidant activity, as a lower concentration of the compound is required to inhibit 50% of the free radicals. A higher FRAP value indicates greater reducing power.

Mechanistic Differences in Antioxidant Action

The antioxidant mechanism of phenolic compounds like ferulic acid is primarily based on their ability to donate a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Ferulic Acid: The presence of a methoxy group ortho to the hydroxyl group in ferulic acid provides additional electron-donating capacity, which further stabilizes the phenoxyl radical, making ferulic acid a more potent antioxidant than its precursor, p-coumaric acid.

This compound: In this compound, the phenolic hydroxyl group of its parent compound, p-coumaric acid, is replaced by an acetoxy group. This acetylation blocks the primary site for hydrogen atom donation, which is expected to significantly diminish its direct radical scavenging activity. While it might exhibit some antioxidant activity through other mechanisms, the key pathway for potent radical scavenging is compromised.

Signaling Pathways

Ferulic Acid: A Modulator of Cellular Antioxidant Defenses

Ferulic acid not only acts as a direct scavenger of reactive oxygen species (ROS) but also upregulates the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Ferulic_Acid_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Ferulic Acid Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_n Nrf2 (nucleus) Keap1_Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

This compound: An Indirect Path to Antioxidant Activity?

There is currently no direct evidence to suggest that this compound activates the Nrf2 pathway or other significant antioxidant signaling cascades. It is plausible that for this compound to exert any cellular antioxidant effect, it would first need to be deacetylated in vivo to its parent compound, p-coumaric acid. p-Coumaric acid has been shown to activate the Nrf2 pathway[1].

Experimental Protocols

Detailed experimental protocols for the antioxidant assays mentioned are provided below. These protocols are standardized methods used in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: The test compound (this compound or ferulic acid) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of inhibition percentage against concentration.

DPPH_Assay_Workflow Prepare_Reagents Prepare DPPH Solution & Test Compound Dilutions Mix Mix DPPH Solution with Test Compound Prepare_Reagents->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (e.g., 517 nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate.

  • Reaction Mixture: The test compound is added to the ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time at room temperature.

  • Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: A FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Reaction Mixture: The test compound is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C.

  • Measurement: The formation of the blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄ or Trolox).

Conclusion

Based on the fundamental principles of antioxidant chemistry and the available, albeit indirect, experimental evidence, ferulic acid demonstrates a significantly higher antioxidant potential than this compound . The free phenolic hydroxyl group in ferulic acid is paramount for its potent radical scavenging activity. The acetylation of this group in this compound effectively neutralizes this primary antioxidant mechanism.

For researchers and drug development professionals, this comparison underscores the critical role of specific functional groups in determining the antioxidant efficacy of phenolic compounds. While this compound may have other biological activities or could potentially be metabolized to an active form in vivo, its direct antioxidant capacity is likely to be substantially lower than that of ferulic acid. Future head-to-head in vitro and in vivo studies are warranted to definitively quantify the antioxidant potential of this compound and to explore any potential therapeutic applications.

References

A Comparative Guide to Validating the Purity of 4-Acetoxycinnamic Acid by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of the development pipeline. 4-Acetoxycinnamic acid, a derivative of the naturally occurring p-coumaric acid, is a valuable building block in the synthesis of various pharmaceutical compounds and polymers. Its purity can significantly impact the yield, impurity profile, and overall quality of the final product. This guide provides a comprehensive comparison and a detailed experimental protocol for validating the purity of this compound using High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique.

Experimental Protocol: HPLC Purity Analysis of this compound

This protocol outlines a robust HPLC method for the quantitative determination of the purity of this compound and the identification of potential process-related impurities.

1. Materials and Reagents:

  • This compound: Samples from different suppliers or synthesis batches.

  • Analytical Standards:

    • This compound (≥98.0% purity)[1]

    • p-Coumaric acid (analytical standard, ≥98.0% HPLC)[2]

    • Cinnamic acid (analytical standard, ≥98.0% HPLC)[3][4]

    • 4-Hydroxybenzoic acid (pharmaceutical secondary standard)[5]

    • Acetic Anhydride (Reagent, ACS, ≥97.0%)[6]

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (or Acetic Acid, analytical grade)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Analytical balance

    • Volumetric flasks

    • Pipettes

    • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each analytical standard (this compound, p-coumaric acid, cinnamic acid, 4-hydroxybenzoic acid) in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solution (100 µg/mL): Dilute the stock solutions 1:10 with the mobile phase initial condition (80% A: 20% B).

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of methanol. Further dilute to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis and Data Interpretation:

  • Inject the working standard solutions to determine the retention times of the main component and potential impurities.

  • Inject the sample solutions.

  • Identify the main peak in the sample chromatogram corresponding to this compound based on the retention time of the standard.

  • Identify any impurity peaks by comparing their retention times with those of the impurity standards.

  • Calculate the purity of the this compound sample using the area normalization method:

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Data Presentation: Comparative Purity Analysis

The following table presents hypothetical data from the analysis of this compound samples obtained from three different suppliers.

SupplierThis compound Purity (%)p-Coumaric Acid (%)Cinnamic Acid (%)4-Hydroxybenzoic Acid (%)Unknown Impurities (%)
A 99.50.2Not Detected0.10.2
B 98.21.10.3Not Detected0.4
C 99.8Not DetectedNot DetectedNot Detected0.2

Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity using HPLC.

HPLC_Purity_Validation start Start: Receive this compound Sample prep_standards Prepare Analytical Standards (this compound, Impurities) start->prep_standards prep_sample Prepare Sample Solution start->prep_sample inject_standards Inject Standard Solutions prep_standards->inject_standards inject_sample Inject Sample Solution prep_sample->inject_sample hplc_setup Set Up HPLC System (Column, Mobile Phase, Gradient) hplc_setup->inject_standards hplc_setup->inject_sample data_acquisition Data Acquisition (Chromatograms) inject_standards->data_acquisition inject_sample->data_acquisition peak_identification Peak Identification (Retention Time Matching) data_acquisition->peak_identification purity_calculation Purity Calculation (Area Normalization) peak_identification->purity_calculation report Generate Purity Report purity_calculation->report end End: Validated Purity report->end

Caption: Workflow for HPLC Purity Validation of this compound.

Discussion and Comparison of Alternatives

While HPLC is the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy, other analytical techniques can provide complementary information.

  • Gas Chromatography (GC): GC can be used for purity analysis, particularly for volatile impurities.[1] However, derivatization of the acidic functional group of this compound is often required, which can add complexity to the sample preparation process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and identify impurities with different chemical structures. Quantitative NMR (qNMR) can also be used for purity assessment without the need for a reference standard of the impurity itself.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information, which is invaluable for the identification of unknown impurities.

  • Melting Point Analysis: A sharp and well-defined melting point range can be an indicator of high purity.[1] However, it is a less specific method and can be influenced by the presence of even small amounts of impurities.

References

A Comparative Guide to Quality Control Standards for 4-Acetoxycinnamic Acid and Related Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study and application of 4-acetoxycinnamic acid, a thorough understanding of its quality control (QC) standards is paramount. This guide provides a comparative analysis of QC parameters for this compound and its structurally related alternatives, including p-coumaric acid, ferulic acid, and sinapic acid. The information herein is supported by experimental data and detailed methodologies to ensure product quality, consistency, and reliable experimental outcomes.

Physicochemical and Purity Standards: A Comparative Overview

Table 1: Comparison of Quality Control Specifications

ParameterThis compoundp-Coumaric Acid (trans-4-Hydroxycinnamic acid)Ferulic AcidSinapic Acid
Appearance White to cream crystalline powderWhite to off-white crystalline powderWhite to yellowish powderSlightly yellow powder
Molecular Formula C₁₁H₁₀O₄[1][2][3]C₉H₈O₃[4]C₁₀H₁₀O₄C₁₁H₁₂O₅[5]
Molecular Weight 206.19 g/mol [1]164.16 g/mol [4]194.18 g/mol 224.21 g/mol [5]
Melting Point 198-210 °C214 °C (dec.)168-172 °C~202 °C
Purity (Assay) ≥97% (Area-%)[1], ≥98.0% (Aqueous acid-base Titration or Silylated GC)≥98%≥99.0% (TLC), Pharmaceutical Secondary Standard≥98%[5], ≥99.0% (Titration)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSlightly soluble in water[6]Soluble in DMSOSlightly soluble in water, soluble in polar organic solvents

Analytical Methodologies for Quality Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely adopted technique for the qualitative and quantitative analysis of cinnamic acid derivatives. This method allows for the separation and quantification of the main compound and potential impurities.

Experimental Protocol: Purity Determination by HPLC-DAD

This protocol is a generalized method adapted from established procedures for hydroxycinnamic acids and can be optimized for this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at the λmax of this compound (around 280-320 nm).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a final concentration of approximately 1 mg/mL.

4. System Suitability:

  • Before sample analysis, inject the standard solution multiple times to ensure the system is equilibrated and meets performance criteria such as peak symmetry, theoretical plates, and reproducibility of retention time and peak area.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Potential Impurities

Impurities in this compound can originate from the starting materials, synthesis process, or degradation. Common impurities for related cinnamic acids include isomers (cis/trans), precursors, and by-products of the reaction. For this compound, potential impurities could include:

  • 4-Hydroxycinnamic acid (p-Coumaric acid): The unacetylated precursor.

  • Acetic acid: A reagent used in the synthesis.

  • Other positional isomers of acetoxycinnamic acid.

  • Degradation products: Resulting from hydrolysis or oxidation.

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow of the quality control process for this compound.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Physicochemical Testing cluster_2 Chromatographic & Spectroscopic Analysis cluster_3 Data Analysis & Reporting Sample_Reception Sample Reception and Documentation Sample_Preparation Sample Weighing and Dissolution Sample_Reception->Sample_Preparation Appearance Visual Inspection (Appearance, Color) Sample_Preparation->Appearance HPLC_Analysis HPLC-DAD for Purity and Impurity Profiling Sample_Preparation->HPLC_Analysis Solubility Solubility Test Appearance->Solubility Melting_Point Melting Point Determination Solubility->Melting_Point Data_Processing Data Processing and Purity Calculation Melting_Point->Data_Processing Identity_Confirmation Spectroscopic Confirmation (e.g., IR, NMR) HPLC_Analysis->Identity_Confirmation Identity_Confirmation->Data_Processing Specification_Comparison Comparison with Specifications Data_Processing->Specification_Comparison COA_Generation Certificate of Analysis (CoA) Generation Specification_Comparison->COA_Generation

Caption: Quality Control Workflow for this compound.

Comparative Analysis Logic

The selection of appropriate quality control tests for this compound is guided by the standards established for its chemical relatives.

Comparison_Logic cluster_0 Established Standards for Cinnamic Acid Derivatives cluster_1 Derived QC Strategy for this compound cluster_2 Key QC Parameters p_Coumaric_Acid p-Coumaric Acid QC_4_ACA QC Standards for This compound p_Coumaric_Acid->QC_4_ACA Ferulic_Acid Ferulic Acid Ferulic_Acid->QC_4_ACA Sinapic_Acid Sinapic Acid Sinapic_Acid->QC_4_ACA Purity Purity (HPLC, Titration) QC_4_ACA->Purity Identity Identity (IR, NMR) QC_4_ACA->Identity Physicochemical Physicochemical Properties (Appearance, MP, Solubility) QC_4_ACA->Physicochemical Impurities Impurity Profiling QC_4_ACA->Impurities

Caption: Derivation of QC standards for this compound.

References

Comparative Analysis of 4-Acetoxycinnamic Acid: A Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical entities is a critical step in the discovery pipeline. This guide provides a comprehensive cross-validation of the experimental results for 4-acetoxycinnamic acid, presenting a comparative analysis of its performance against common alternatives, namely p-coumaric acid and ferulic acid. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and aid in informed decision-making.

Chemical Structures and Properties

This compound is a derivative of cinnamic acid, an organic compound naturally found in plants. It is structurally related to other well-researched cinnamic acid derivatives like p-coumaric acid and ferulic acid. The key structural difference is the presence of an acetoxy group on the phenyl ring of this compound, which influences its physicochemical properties and biological activity.

Quantitative Comparison of Biological Activities

To facilitate a direct comparison, the following tables summarize the quantitative data from various experimental studies on the antioxidant, anti-inflammatory, and antibacterial properties of this compound and its alternatives.

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals, commonly measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (DPPH Assay)

CompoundIC50 (µg/mL)
This compound (as acetyl derivative of cinnamic acid)0.16[1][2]
p-Coumaric Acid~30-33[3]
Ferulic Acid~8.0 - 9.9[4]
Vitamin C (Standard)0.12[1][2]

Note: The IC50 value for this compound is based on a study of an "acetyl derivative" of cinnamic acid, which is chemically consistent with this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of cinnamic acid derivatives are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway. A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

While direct comparative data for NO inhibition by this compound is limited, the known anti-inflammatory mechanisms of cinnamic acid derivatives suggest its potential in this area. Cinnamic acid and its derivatives have been shown to inhibit the activation of Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

Antibacterial Activity

The antibacterial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. This compound has been described as a staphylococcal bactericide active against both Gram-positive and Gram-negative bacteria.[5]

Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget BacteriumMIC (µg/mL)
This compound Staphylococcus aureusData not available
Escherichia coliData not available
p-Coumaric Acid Staphylococcus aureusData varies (e.g., >512)
Escherichia coliData varies (e.g., >512)
Ferulic Acid Staphylococcus aureusData varies (e.g., >512)
Escherichia coliData varies (e.g., >512)

Experimental Protocols

To ensure the validity and reproducibility of the presented data, the following are detailed methodologies for the key experiments cited.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is measured by the decrease in its absorbance at a characteristic wavelength (around 517 nm).

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Preparation of Test Samples: The test compounds (this compound, p-coumaric acid, ferulic acid) and a standard antioxidant (like Vitamin C) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at the characteristic wavelength of DPPH.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like LPS.

Protocol:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in an appropriate medium.

  • Cell Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours). A control group without LPS stimulation and a vehicle control group are also included.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

  • Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups with the LPS-stimulated control group.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using broth microdilution or agar dilution methods.

Protocol (Broth Microdilution):

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and medium) and a negative control (medium only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway and Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow: Antioxidant Activity (DPPH Assay) Prepare DPPH Solution Prepare DPPH Solution Prepare Test Samples Prepare Test Samples Prepare DPPH Solution->Prepare Test Samples Mix and Incubate Mix and Incubate Prepare Test Samples->Mix and Incubate Measure Absorbance Measure Absorbance Mix and Incubate->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Experimental Workflow for DPPH Assay

G cluster_1 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription of Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives Cinnamic_Acid_Derivatives->IKK inhibits

Inhibition of NF-κB Pathway by Cinnamic Acid Derivatives

G cluster_2 Logical Relationship: Structure-Activity Cinnamic_Acid Cinnamic Acid Backbone Biological_Activity Biological Activity (Antioxidant, Anti-inflammatory, Antibacterial) Cinnamic_Acid->Biological_Activity Substituents Substituents (-OH, -OCH3, -OCOCH3) Substituents->Biological_Activity modulates

Structure-Activity Relationship of Cinnamic Acid Derivatives

References

A Comparative Analysis of 4-Acetoxycinnamic Acid Derivatives: Unveiling Structure-Activity Relationships for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of cinnamic acid, a naturally occurring organic acid, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Among these, 4-acetoxycinnamic acid, an acetylated form of p-coumaric acid, serves as a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound and its structurally related derivatives, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is supported by experimental data from various studies, offering insights into their structure-activity relationships.

Physicochemical Properties

A foundational aspect of drug design involves understanding the physicochemical properties of lead compounds. This compound is a white to off-white crystalline powder.[3] Its solubility in various organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone is a key characteristic for its potential formulation and delivery.[3][4]

PropertyValueReference
Molecular Weight206.19 g/mol [5]
Melting Point205-208 °C[3]
Boiling Point209-211 °C[4]
pKa4.39 ± 0.10[3]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][4]

Comparative Biological Activities

The therapeutic potential of this compound derivatives is rooted in their diverse biological activities. This section compares the antioxidant, anti-inflammatory, and anticancer effects of various cinnamic acid derivatives, providing a basis for understanding how structural modifications can influence efficacy.

Antioxidant Activity

The antioxidant capacity of cinnamic acid derivatives is crucial for their protective effects against oxidative stress-related diseases. This activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where a lower IC50 value indicates higher antioxidant potential.

One study demonstrated that the acetylation of cinnamic acid to cinnamyl acetate slightly enhanced its antioxidant activity, with IC50 values of 0.18 µg/mL and 0.16 µg/mL, respectively, which are comparable to the standard antioxidant, Vitamin C (0.12 µg/mL).[6][7] Another study on various cinnamic acid derivatives reported a range of antioxidant activities. For instance, amides of caffeic and ferulic acid were found to be very efficient antioxidants.[8] A comparative study of hydroxycinnamic acids and their 4-vinyl derivatives showed that while the parent acids had stronger antioxidant activity in a homogenous polar medium, the 4-vinyl derivatives were more active in an emulsion system.[9]

CompoundAntioxidant Activity (IC50)AssayReference
Cinnamic Acid0.18 µg/mLDPPH[6][7]
Cinnamyl Acetate0.16 µg/mLDPPH[6][7]
Vitamin C (Standard)0.12 µg/mLDPPH[6][7]
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine42 µMLipid Peroxidation Inhibition[4]
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with 4-methylpiperidine41 µMLipid Peroxidation Inhibition[4]
Trolox (Standard)25 µMLipid Peroxidation Inhibition[4]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamic acid derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[1][10]

Hydroxycinnamic acid derivatives have been shown to inhibit NF-κB activation, a critical step in the inflammatory response.[3] For example, cycloartenyl ferulate, a phytosteryl ferulate, significantly reduced lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the DNA-binding of NF-κB.[3][11] Another study found that a jietacin derivative suppressed TNF-α-mediated inflammatory cytokine production by inhibiting the phosphorylation of the p65 subunit of NF-κB.[6]

The MAPK pathway is another important target for the anti-inflammatory action of these compounds. Trans-cinnamic acid has been shown to induce fibroblast migration, a key process in wound healing, through the PKA- and p38-MAPK signaling pathways.[12] Furthermore, 3,4,5-trihydroxycinnamic acid exerts its anti-inflammatory effects by activating the Nrf2 pathway, which is mediated by p38 MAPK.[13]

A study on new symmetric cinnamic derivatives identified a compound, 6h, that displayed remarkable in vitro inhibitory activity against the pro-inflammatory cytokines IL-6 (85.9% inhibition) and TNF-α (65.7% inhibition) without cytotoxicity.[14]

Anticancer Activity

The development of novel anticancer agents is a major focus of drug discovery. Cinnamic acid and its derivatives have shown promising cytotoxic effects against various cancer cell lines.[1][2]

A study on novel cinnamic acid derivatives as potential anticancer agents found that several compounds significantly reduced the viability of A-549 human lung cancer cells, with IC50 values ranging from 10 µM to 18 µM.[15] In another study, a series of 4-acyloxy robustic acid derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines, including HL-60 (leukemia), A-549 (lung), SMMC-7721 (hepatic), HepG2 (hepatocellular), and Hela (cervical). Three of these compounds exhibited potent in-vitro cytotoxicity.[16] It was also noted that some of these derivatives showed high selectivity against cancerous cells while being non-toxic to normal human cell lines.[16]

Compound/DerivativeCancer Cell LineCytotoxicity (IC50)Reference
Novel Cinnamic Acid Derivatives (Range)A-549 (Lung)10 - 18 µM[15]
4-Acyloxy Robustic Acid Derivative 2dHL-60 (Leukemia)21.04 ± 0.43 µM[16]
4-Acyloxy Robustic Acid Derivative 2gHL-60 (Leukemia)16.63 ± 0.12 µM[16]
4-Acyloxy Robustic Acid Derivative 2iHL-60 (Leukemia)16.38 ± 0.27 µM[16]
Cisplatin (Positive Control)HL-60 (Leukemia)14.23 ± 0.56 µM[16]

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are mediated through the modulation of complex signaling pathways. The following diagrams illustrate a simplified overview of the anti-inflammatory mechanism and a general workflow for evaluating the biological activities of these compounds.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_response Inflammatory Response cluster_inhibition Inhibition by Derivatives LPS LPS/TNF-α IKK IKK LPS->IKK Activates p38MAPK p38 MAPK LPS->p38MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases nucleus Gene Transcription NFkB->nucleus Translocates Nrf2 Nrf2 p38MAPK->Nrf2 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->Cytokines HO1 Anti-inflammatory (HO-1) Nrf2->HO1 Derivative 4-Acetoxycinnamic Acid Derivative Derivative->IKK Inhibits Derivative->p38MAPK Modulates

Caption: Simplified signaling pathway for the anti-inflammatory action of this compound derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action cluster_conclusion Analysis start Synthesis of 4-Acetoxycinnamic Acid Derivatives purification Purification & Characterization (NMR, MS) start->purification antioxidant Antioxidant Assays (DPPH, etc.) purification->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) purification->anti_inflammatory anticancer Anticancer Assays (MTT, etc.) purification->anticancer sar Structure-Activity Relationship (SAR) Analysis antioxidant->sar pathway Signaling Pathway Analysis (Western Blot, Luciferase Assay) anti_inflammatory->pathway anticancer->sar pathway->sar

Caption: General experimental workflow for the analysis of this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of cinnamic acid derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds and a standard antioxidant (e.g., Vitamin C or Trolox) are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with different concentrations of the test compounds or the standard. The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the reaction mixture is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is a key technique for studying signaling pathways.

  • Cell Lysis and Protein Quantification: Cells treated with the test compounds are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the target protein (e.g., phospho-p65, p38 MAPK) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). After another washing step, a chemiluminescent substrate is added, and the light emitted is detected using an imaging system.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.

Conclusion

This comparative analysis highlights the significant therapeutic potential of this compound and its derivatives. The presented data underscores the importance of structure-activity relationship studies in optimizing the antioxidant, anti-inflammatory, and anticancer properties of these compounds. Further research focusing on the synthesis and evaluation of a broader range of this compound derivatives is warranted to identify lead candidates with enhanced efficacy and safety profiles for potential clinical applications. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this exciting field of drug discovery.

References

Verifying the Structure of Synthesized 4-Acetoxycinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, rigorous structural verification of synthesized compounds is a critical step to ensure the integrity of their findings. This guide provides a comprehensive comparison of analytical techniques to confirm the successful synthesis of 4-acetoxycinnamic acid and to identify potential impurities.

Spectroscopic and Physical Data Comparison

The successful synthesis of this compound from 4-hydroxycinnamic acid and acetic anhydride can be verified by comparing the spectroscopic and physical data of the product with that of the starting materials and potential byproducts. The key data points for comparison are summarized in the tables below.

Table 1: Physical and Molecular Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₁₁H₁₀O₄206.1915486-19-8[1][2]
4-Hydroxycinnamic AcidC₉H₈O₃164.167400-08-0
Acetic AnhydrideC₄H₆O₃102.09108-24-7

Table 2: ¹H NMR Spectral Data (Predicted, DMSO-d₆)

CompoundChemical Shift (ppm) and Multiplicity
This compound ~7.8 (d, 2H, Ar-H), ~7.7 (d, 1H, =CH-), ~7.2 (d, 2H, Ar-H), ~6.5 (d, 1H, =CH-), ~2.3 (s, 3H, -COCH₃)
4-Hydroxycinnamic Acid~9.9 (s, 1H, -OH), ~7.5 (d, 2H, Ar-H), ~7.5 (d, 1H, =CH-), ~6.8 (d, 2H, Ar-H), ~6.3 (d, 1H, =CH-)
Acetic Anhydride~2.2 (s, 6H, -COCH₃)

Table 3: ¹³C NMR Spectral Data (Predicted, DMSO-d₆)

CompoundChemical Shift (ppm)
This compound ~169.0 (C=O, ester), ~167.5 (C=O, acid), ~151.0 (Ar-C-O), ~144.0 (=CH-), ~132.0 (Ar-C), ~130.0 (Ar-CH), ~122.0 (Ar-CH), ~118.0 (=CH-), ~21.0 (-CH₃)
4-Hydroxycinnamic Acid~168.0 (C=O, acid), ~160.0 (Ar-C-OH), ~145.0 (=CH-), ~131.0 (Ar-CH), ~125.0 (Ar-C), ~116.0 (Ar-CH), ~115.0 (=CH-)
Acetic Anhydride~167.0 (C=O), ~22.0 (-CH₃)

Table 4: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchO-H StretchC-O Stretch
This compound ~1750 (ester), ~1680 (acid)-~1200 (ester)
4-Hydroxycinnamic Acid~1670 (acid)~3300-2500 (broad)~1250 (phenol)
Acetic Anhydride~1820, ~1750 (anhydride)-~1125

Table 5: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 206[1][2]164 ([M-CH₂CO]⁺), 147 ([M-CH₂CO-OH]⁺), 119 ([M-CH₂CO-COOH]⁺)
4-Hydroxycinnamic Acid164147 ([M-OH]⁺), 119 ([M-COOH]⁺)
Acetic Anhydride10260, 43

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard 400 MHz or higher field NMR spectrometer. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts, multiplicities, and integration values with the expected data for this compound and potential impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound (ester C=O, carboxylic acid C=O, C-O stretches) and compare them to the spectra of the starting materials. The disappearance of the broad O-H stretch from 4-hydroxycinnamic acid is a key indicator of a successful reaction.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Obtain the mass spectrum, which shows the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: Identify the molecular ion peak corresponding to the molecular weight of this compound (206 g/mol ). Analyze the fragmentation pattern and compare it to the expected fragmentation for the target molecule and potential impurities. A key fragmentation for this compound is the loss of a ketene molecule (CH₂=C=O, 42 Da) from the acetate group to give a fragment at m/z 164, which corresponds to the molecular ion of 4-hydroxycinnamic acid.

Visualizing the Workflow and Relationships

To provide a clear overview of the verification process and the relationships between the compounds involved, the following diagrams are presented.

G cluster_synthesis Synthesis cluster_verification Structure Verification 4-Hydroxycinnamic Acid 4-Hydroxycinnamic Acid Synthesized Product Synthesized Product 4-Hydroxycinnamic Acid->Synthesized Product Acetic Anhydride Acetic Anhydride Acetic Anhydride->Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Verified Structure Verified Structure NMR Spectroscopy->Verified Structure IR Spectroscopy->Verified Structure Mass Spectrometry->Verified Structure

Caption: Experimental workflow for synthesis and verification.

G This compound This compound 4-Hydroxycinnamic Acid 4-Hydroxycinnamic Acid 4-Hydroxycinnamic Acid->this compound Acetylation 4-Vinylphenol 4-Vinylphenol 4-Hydroxycinnamic Acid->4-Vinylphenol Decarboxylation (Side Reaction) Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Acetylation

Caption: Key compounds and their relationships.

By following these protocols and comparing the obtained data with the reference values provided, researchers can confidently verify the structure of their synthesized this compound and assess its purity.

References

Standard protocols for testing 4-acetoxycinnamic acid efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of a compound is paramount. This guide provides a comparative analysis of 4-acetoxycinnamic acid, focusing on its antioxidant and anti-inflammatory properties. Its performance is evaluated against its parent compound, cinnamic acid, and other relevant alternatives such as p-coumaric acid, ferulic acid, and the well-established antioxidant, Vitamin C. This objective comparison is supported by experimental data and detailed methodologies to aid in the assessment of this compound for research and development purposes.

Antioxidant Efficacy

The antioxidant potential of this compound and its comparators is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This in vitro test measures the ability of a compound to donate an electron or hydrogen atom to neutralize the stable DPPH radical. The efficacy is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals.

A study on the acetylation of cinnamic acid provides valuable insight into the antioxidant capacity of its acetylated derivative, cinnamyl acetate, which serves as a proxy for this compound. The results indicate that acetylation slightly enhances the antioxidant activity of cinnamic acid.[1][2]

CompoundDPPH Radical Scavenging Activity (IC50)
Cinnamyl Acetate (proxy for this compound) 0.16 µg/mL [1][2]
Cinnamic Acid0.18 µg/mL[1][2]
Vitamin C (Standard)0.12 µg/mL[1][2]

Lower IC50 values indicate higher antioxidant activity.

G cluster_workflow Antioxidant Efficacy Testing Workflow (DPPH Assay) A Prepare DPPH Solution (Purple) B Add Test Compound (e.g., this compound) A->B C Incubation B->C G Reduced DPPH (Yellow) B->G Radical Scavenging D Spectrophotometric Measurement (Absorbance at 517 nm) C->D E Calculation of % Inhibition D->E F Determination of IC50 Value E->F G->D G cluster_TLR4 TLR4 Signaling Pathway cluster_NFkB NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IKK_b IKK Complex IkB IκBα IKK_b->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits placeholder IkB->placeholder NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) placeholder->NFkB_inactive G cluster_workflow Carrageenan-Induced Paw Edema Workflow A Animal Acclimatization and Grouping B Administer Test Compound or Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume (Plethysmometer) at different time intervals C->D E Calculate % Inhibition of Edema D->E

References

Reproducibility of 4-Acetoxycinnamic Acid Bioactivity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 4-acetoxycinnamic acid, focusing on the reproducibility of common in vitro assays. The information presented is intended to assist researchers in designing and interpreting experiments by providing a summary of available quantitative data, detailed experimental protocols, and an overview of the potential signaling pathways involved.

Data Presentation

To facilitate a clear comparison of the bioactivity of this compound and its related compounds, the following tables summarize quantitative data from various studies. The reproducibility of these assays can be assessed by comparing the reported values across different experimental setups.

Table 1: Antioxidant Activity of Cinnamic Acid Derivatives (DPPH Assay)

CompoundConcentration RangeIC50 (µg/mL)Reference
Cinnamic AcidNot Specified0.18[1][2]
Cinnamyl AcetateNot Specified0.16[1][2]
Vitamin C (Standard)Not Specified0.12[1][2]

Table 2: Cytotoxicity of Cinnamic Acid Derivatives against Cancer Cell Lines

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Cinnamic AcidHT-144 (Melanoma)MTTNot Specified2400[3]
Cinnamic Acid Derivatives (General)HeLa, K562, Fem-x, MCF-7MTT7242 - 166[4]

Table 3: Antimicrobial Activity of Cinnamic Acid and its Derivatives

CompoundBacterial StrainAssayMICReference
This compoundStaphylococcus aureusNot SpecifiedStated as a staphylococcal bactericide, but no specific MIC value reported.
Cinnamic AcidVarious Gram-positive bacteriaNot SpecifiedWeak activity (MIC > 5 mM)[5]
Cinnamic Acid DerivativesS. aureusNot SpecifiedMIC range: 16–64 mg/L[5]

Experimental Protocols

Reproducibility in bioactivity assays is critically dependent on the standardization of experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted from a standard method for determining the antioxidant capacity of chemical compounds.[6]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • Add 2.96 mL of the DPPH solution to 40 µL of various concentrations of the test compound or standard.

    • Incubate the mixture in the dark at room temperature for 20-30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control sample containing the solvent and DPPH solution without the test compound is also measured.

  • Data Analysis:

    • The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the % RSA against the compound concentration.

Cytotoxicity: MTT Assay

This protocol outlines a common method for assessing cell viability and the cytotoxic effects of compounds on cultured cell lines.[7]

  • Cell Culture:

    • Seed cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the vehicle control.

    • The IC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The bioactivity of this compound and related compounds may be mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these potential mechanisms and a typical experimental workflow for assessing bioactivity.

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Activation IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB (Degradation) IKK_complex->IkB Phosphorylation IkB_NF_kB IκB-NF-κB Complex IkB->IkB_NF_kB NF_kB NF-κB NF_kB->IkB_NF_kB NF_kB_n NF-κB IkB_NF_kB->NF_kB_n Translocation DNA DNA NF_kB_n->DNA Binding Gene_Expression Gene Expression (Inflammation, Cell Survival) DNA->Gene_Expression Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal MAPKKK MAPKKK Stress_Signal->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK p38 MAPK MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activation Gene_Expression Gene Expression (Apoptosis, Inflammation) Transcription_Factors->Gene_Expression Transcription

Caption: Potential modulation of the p38 MAPK signaling pathway by this compound.

Experimental_Workflow Compound_Preparation Compound Preparation (this compound) Bioactivity_Assay Bioactivity Assay (e.g., MTT, DPPH, MIC) Compound_Preparation->Bioactivity_Assay Cell_Culture Cell Culture / Bacterial Strain Preparation Cell_Culture->Bioactivity_Assay Data_Acquisition Data Acquisition (e.g., Absorbance, Viability) Bioactivity_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 / MIC Calculation) Data_Acquisition->Data_Analysis Results_Comparison Results Comparison and Reproducibility Assessment Data_Analysis->Results_Comparison

Caption: A generalized workflow for assessing the bioactivity of this compound.

References

Safety Operating Guide

Proper Disposal of 4-Acetoxycinnamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of 4-acetoxycinnamic acid is paramount in any research and development setting. This guide provides detailed procedures for handling and disposing of this compound, safeguarding both laboratory personnel and the environment. Adherence to these protocols is essential for maintaining a safe and compliant laboratory operation.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is classified as an irritant, capable of causing skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.

Protective EquipmentSpecificationsRationale
Eye Protection Safety glasses with side-shields or goggles.Prevents eye irritation from dust particles.
Hand Protection Chemical-resistant gloves (e.g., natural rubber, nitrile rubber, butyl rubber).Protects skin from irritation.[2]
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.Minimizes the risk of respiratory tract irritation.[1]

Spill & Leak Response Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated to disperse any airborne dust.

  • Containment: Prevent the spill from spreading and entering drains or waterways.[3]

  • Clean-up:

    • For small spills, carefully sweep up the solid material.[2]

    • Avoid generating dust during the clean-up process.

    • Place the collected material into a suitable, labeled, and closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Personal Hygiene: Wash hands thoroughly after handling the spill.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in compliance with all applicable local, regional, and national regulations.

  • Waste Identification:

    • Unused or waste this compound should be classified as chemical waste.

    • Contaminated materials, such as personal protective equipment (PPE), filter paper, and cleaning materials, should also be treated as chemical waste.

  • Containerization:

    • Place the waste this compound in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and any other required hazard information.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the chemical waste through an approved and licensed waste disposal contractor.[2][4]

    • Crucially, do not dispose of this compound down the drain or in general trash. [3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound for Disposal is_contaminated Is the material contaminated? start->is_contaminated is_empty Is the container empty? is_contaminated->is_empty No (Pure Substance) dispose_as_chemical Dispose as Chemical Waste is_contaminated->dispose_as_chemical Yes handle_as_product Handle as Product Itself is_empty->handle_as_product No (Residual Product) decontaminate Decontaminate Container is_empty->decontaminate Yes approved_disposal Arrange for Approved Waste Disposal dispose_as_chemical->approved_disposal handle_as_product->dispose_as_chemical recycle_container Recycle Container (if applicable) decontaminate->recycle_container

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 4-Acetoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Acetoxycinnamic acid, including detailed operational and disposal plans to foster a secure research environment.

This compound is a chemical compound that requires careful handling due to its potential hazards. Adherence to proper safety protocols is crucial to minimize risks and ensure the well-being of laboratory personnel.

Hazard Identification and Personal Protective Equipment

According to safety data, this compound is classified as a substance that can cause skin and serious eye irritation. It may also cause respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Goggles conforming to European standard EN 166 or NIOSH-approved safety glasses with side-shields.To prevent eye contact which can lead to serious irritation.
Hand Protection Protective gloves that have been inspected prior to use.To avoid skin contact which can cause irritation.
Skin and Body Protection Long-sleeved clothing.To minimize skin exposure.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. For large-scale operations, emergency situations, or if dust formation is significant, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.To prevent respiratory tract irritation from dust inhalation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing Proceed to Handling Dissolving Dissolving Weighing->Dissolving Use in Experiment Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Post-Experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste Prepare for Disposal Dispose Dispose Segregate Waste->Dispose Follow Regulations

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.